LpxC-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24N4O5 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-amino-2-[[4-[2-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]ethynyl]phenoxy]methyl]propane-1,3-diol |
InChI |
InChI=1S/C21H24N4O5/c1-15(28)20-23-8-9-25(20)11-17-10-19(30-24-17)7-4-16-2-5-18(6-3-16)29-14-21(22,12-26)13-27/h2-3,5-6,8-10,15,26-28H,11-14,22H2,1H3/t15-/m0/s1 |
InChI Key |
DKGUWMFQYQOPSO-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CN1CC2=NOC(=C2)C#CC3=CC=C(C=C3)OCC(CO)(CO)N)O |
Canonical SMILES |
CC(C1=NC=CN1CC2=NOC(=C2)C#CC3=CC=C(C=C3)OCC(CO)(CO)N)O |
Origin of Product |
United States |
Foundational & Exploratory
LpxC-IN-5: A Technical Guide to its Mechanism of Action in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The critical need for novel antimicrobial agents with unique mechanisms of action has led to the exploration of previously unexploited bacterial pathways. One of the most promising targets is the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase), a zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A.[1] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria, crucial for both its structural integrity and as a barrier against many antibiotics.[2] LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC, representing a promising class of compounds aimed at combating these resilient pathogens.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound exerts its antibacterial effect by specifically targeting and inhibiting the enzymatic activity of LpxC.[3] As a non-hydroxamate inhibitor, it binds to the active site of the LpxC enzyme, preventing it from deacetylating its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This blockade halts the entire lipid A biosynthetic pathway, leading to a depletion of mature LPS. The consequences for the bacterial cell are catastrophic, resulting in a compromised outer membrane, increased permeability to external insults (including other antibiotics), and ultimately, cell death.[2][4]
Quantitative Data: In Vitro Activity of this compound
The potency of this compound has been quantified through various in vitro assays, primarily measuring its direct inhibition of the LpxC enzyme (IC50) and its whole-cell antibacterial activity (Minimum Inhibitory Concentration - MIC).
| Compound | Assay Type | Organism/Enzyme | Value | Reference |
| This compound | IC50 | LpxC | 20 nM | [3] |
| This compound | MIC | Escherichia coli ATCC25922 | 16 µg/mL | [3] |
| This compound | MIC | Pseudomonas aeruginosa ATCC27853 | 4 µg/mL | [3] |
| This compound | MIC | Klebsiella pneumoniae ATCC13883 | 64 µg/mL | [3] |
| This compound | MIC | Pseudomonas aeruginosa 5567 | 4 µg/mL | [3] |
Signaling Pathways and Downstream Effects
The inhibition of LpxC by this compound triggers a cascade of events that disrupt the homeostasis of the bacterial cell envelope and elicit a broader stress response.
A key consequence of LpxC inhibition is the destabilization of the outer membrane, leading to increased permeability. This not only directly contributes to cell death but can also render the bacteria more susceptible to other classes of antibiotics that are normally excluded by the outer membrane.[5][6] Furthermore, the disruption of lipopolysaccharide (LPS) synthesis triggers a complex cellular stress response. Studies on other LpxC inhibitors have shown that this can lead to an upregulation of proteins involved in fatty acid biosynthesis, such as FabA and FabB, and an accumulation of lyso-phosphatidylethanolamine due to the activity of the phospholipase PldA, indicating a broader imbalance in membrane homeostasis.[6][7]
Experimental Protocols
LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against LpxC using a fluorescence-based assay.
Principle: The assay measures the activity of LpxC by detecting the free amine product generated after the deacetylation of the substrate. This product reacts with a fluorescent probe (e.g., fluorescamine or o-phthaldialdehyde), resulting in a measurable fluorescent signal. The inhibition of LpxC by a compound like this compound leads to a decrease in this signal.
Materials:
-
Purified LpxC enzyme
-
LpxC substrate: UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound or other test compounds
-
Fluorescent probe (e.g., Fluorescamine)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, LpxC substrate, and the diluted this compound.
-
Initiate the reaction by adding the purified LpxC enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., acetic acid).
-
Add the fluorescent probe to each well and incubate to allow for the reaction with the deacetylated product.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative bacteria using the broth microdilution method.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Gram-negative bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound in which no visible growth is observed.
Conclusion
This compound represents a significant advancement in the pursuit of novel antibiotics against Gram-negative pathogens. Its targeted inhibition of the essential LpxC enzyme disrupts the integrity of the bacterial outer membrane, leading to cell death. The in-depth understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is crucial for its continued development and for inspiring the design of the next generation of LpxC inhibitors. The provided technical information serves as a valuable resource for researchers dedicated to addressing the urgent threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Research progress of LpxC inhibitor on Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence-based methods to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of LpxC in Lipid A Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Antibacterial Target
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane of these bacteria, anchored by lipopolysaccharide (LPS), serves as a highly effective barrier against many conventional antibiotics. Lipid A, the hydrophobic anchor of LPS, is essential for the viability of most Gram-negative bacteria, making its biosynthetic pathway an attractive source of novel antibacterial targets. This technical guide focuses on UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloamidase that catalyzes the second and committed step in the biosynthesis of lipid A.
LpxC: The Gatekeeper of Lipid A Production
LpxC is a highly conserved, essential enzyme found in virtually all Gram-negative bacteria.[1][2] It catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to produce UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate.[3][4] This reaction is the first irreversible step in the lipid A biosynthetic pathway, committing the substrate to the formation of this crucial outer membrane component.[5][6] The essentiality of LpxC for bacterial survival, coupled with the absence of a close homolog in mammalian cells, establishes it as a prime target for the development of novel, narrow-spectrum antibiotics against Gram-negative pathogens.[7]
Enzymatic Function and Mechanism
LpxC is a metalloenzyme that utilizes a catalytic zinc ion (Zn²⁺) in its active site.[4][8] The catalytic mechanism is proposed to be a general acid-base mechanism.[2][3] An active site glutamate residue acts as a general base, activating a zinc-bound water molecule to attack the acetyl carbonyl group of the substrate.[5] A nearby histidine residue is thought to function as a general acid, protonating the leaving amino group.[5] This mechanism is distinct from that of mammalian metalloamidases, offering a basis for selective inhibition.[7]
The Lipid A Biosynthetic Pathway
The biosynthesis of lipid A is a multi-step enzymatic process that occurs in the cytoplasm and at the inner membrane of Gram-negative bacteria. LpxC occupies a critical juncture in this pathway.
Figure 1. The Raetz pathway of lipid A biosynthesis in E. coli. LpxC catalyzes the second, committed step.
Quantitative Data on LpxC Activity and Inhibition
The kinetic parameters of LpxC and the potency of its inhibitors vary across different bacterial species. Understanding these differences is crucial for the development of broad-spectrum antibiotics.
Table 1: Comparative Kinetic Parameters of LpxC from Various Gram-Negative Bacteria
| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 2 | 1.5 | 7.5 x 105 | [2] |
| Pseudomonas aeruginosa | UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc | 1.9 | 0.4 | 2.1 x 105 | [5] |
| Aquifex aeolicus | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 3.1 | 3.3 | 1.1 x 106 | [4] |
| Klebsiella pneumoniae | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | N/A | N/A | N/A | |
| Acinetobacter baumannii | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | N/A | N/A | N/A |
Table 2: Inhibitory Potency of Selected Compounds Against LpxC from Different Bacterial Species
| Inhibitor | E. coli LpxC (IC50/Ki, nM) | P. aeruginosa LpxC (IC50/Ki, nM) | Reference |
| CHIR-090 | Ki = 0.5 | Ki = 1.0-1.7 | [6] |
| L-161,240 | IC50 = 26 | N/A | [9] |
| BB-78485 | IC50 = 160 | N/A | [3] |
| LPC-233 | KI = 0.22, KI* = 0.0089 | N/A | [10] |
| ACHN-975 | N/A | N/A | |
| (S)-13j | Ki = 9.5 | Ki = 5.6 | [5] |
Experimental Protocols
Accurate and reproducible assays are fundamental to the study of LpxC and the development of its inhibitors.
LpxC Enzyme Activity Assay (Fluorometric)
This protocol describes a homogeneous fluorescence-based assay for determining LpxC activity.
Materials:
-
Purified LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Brij-35
-
o-phthaldialdehyde (OPA) reagent
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 455 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer and the LpxC substrate at the desired concentration.
-
Add the purified LpxC enzyme to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of OPA reagent.
-
Incubate at room temperature for 10 minutes to allow for the derivatization of the primary amine product.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of the deacetylated product.
LpxC Inhibitor Screening Workflow (LC-MS/MS-based)
This workflow outlines a high-throughput method for screening LpxC inhibitors using liquid chromatography-tandem mass spectrometry.
Figure 2. A typical workflow for high-throughput screening of LpxC inhibitors using LC-MS/MS.
Lipid A Analysis from Bacterial Cells (MALDI-TOF MS)
This protocol provides a method for the extraction and analysis of lipid A from bacterial cells to assess the in-vivo effects of LpxC inhibitors.
Materials:
-
Bacterial cell culture treated with or without LpxC inhibitor
-
Isobutyric acid
-
1 M Ammonium hydroxide
-
Methanol
-
Chloroform
-
Water
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., 5-chloro-2-mercaptobenzothiazole, CMBT)
Procedure:
-
Harvest bacterial cells by centrifugation and wash with phosphate-buffered saline.
-
Lyophilize the cell pellet.
-
Resuspend the lyophilized cells in a mixture of isobutyric acid and 1 M ammonium hydroxide (5:3, v/v).
-
Heat the suspension at 100°C for 2 hours to hydrolyze the ketosidic linkage between Kdo and lipid A.
-
Cool the mixture and centrifuge to pellet cellular debris.
-
Transfer the supernatant to a new tube and lyophilize.
-
Wash the dried lipid A with methanol to remove excess reagents.
-
Perform a two-phase Bligh-Dyer extraction (chloroform:methanol:water) to purify the lipid A.
-
Dry the organic phase containing the purified lipid A.
-
Reconstitute the lipid A in a suitable solvent (e.g., chloroform:methanol, 4:1 v/v).
-
Mix the lipid A solution with the MALDI matrix and spot onto the MALDI target plate.
-
Acquire mass spectra in the negative-ion mode.
Conclusion
LpxC remains a highly validated and promising target for the discovery of novel antibiotics against Gram-negative bacteria. Its essential role in the committed step of lipid A biosynthesis, its conservation across a wide range of pathogens, and its structural distinctiveness from host enzymes provide a strong foundation for the development of selective inhibitors. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the pursuit of new therapies to combat the growing threat of antibiotic resistance. Continued investigation into the structure-activity relationships of LpxC inhibitors and the development of robust screening platforms will be crucial in translating the potential of this target into clinically effective therapeutics.
References
- 1. Lipid A isolation and analysis by MALDI-TOF MS. [bio-protocol.org]
- 2. Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A whole cell-based Matrix-assisted laser desorption/ionization mass spectrometry lipidomic assay for the discovery of compounds that target lipid a modifications [frontiersin.org]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
LpxC-IN-5: A Technical Guide to a Novel Non-Hydroxamate LpxC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LpxC-IN-5 is a potent, non-hydroxamate inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a zinc metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2][3][4] The absence of a mammalian homolog for LpxC makes it an attractive target for the development of novel antibacterial agents.[2] this compound represents a promising scaffold for Gram-negative drug discovery, circumventing the potential liabilities associated with hydroxamate-based inhibitors. This document provides a comprehensive technical overview of this compound, including its biochemical and antibacterial activity, and detailed experimental protocols.
Core Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro LpxC Enzyme Inhibition
| Compound | LpxC IC50 (nM) |
| This compound | 20 |
| IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. |
Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 4 |
| Klebsiella pneumoniae | ATCC 13883 | 64 |
| Pseudomonas aeruginosa | 5567 | 4 |
| MIC: The minimum inhibitory concentration is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[1] |
In Vivo Efficacy and Pharmacokinetics:
Currently, there is no publicly available data on the in vivo efficacy or pharmacokinetic profile of this compound.
Mechanism of Action
This compound functions by inhibiting the LpxC enzyme, thereby blocking the Lipid A biosynthesis pathway in Gram-negative bacteria. This disruption of the outer membrane synthesis leads to bacterial cell death. The following diagram illustrates the Lipid A biosynthesis pathway and the point of inhibition by this compound.
Caption: Lipid A Biosynthesis Pathway and this compound Inhibition.
Experimental Protocols
LpxC Functional Enzyme Assay
This protocol is adapted from the methods described by Yamada et al.[2][3]
Objective: To determine the in vitro inhibitory activity of this compound against the LpxC enzyme.
Materials:
-
Purified LpxC enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Substrate: UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine
-
Assay Buffer: 40 mM HEPES (pH 8.0)
-
Fluorescamine solution
-
96-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound solution (final DMSO concentration should be kept constant, e.g., 2%)
-
Purified LpxC enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the LpxC substrate solution.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Reaction Termination and Detection:
-
Stop the reaction.
-
Add fluorescamine solution to each well. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~390 nm and an emission wavelength of ~470 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Caption: LpxC Functional Enzyme Assay Workflow.
Antibacterial Activity Assay (Broth Microdilution)
This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-negative bacteria.
Materials:
-
This compound (or other test compounds) dissolved in DMSO
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 13883)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate containing the serially diluted compound. This will bring the total volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only CAMHB (no bacteria or compound).
-
-
Incubation: Incubate the microplates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Caption: Broth Microdilution MIC Assay Workflow.
Conclusion
This compound is a potent non-hydroxamate inhibitor of LpxC with demonstrated in vitro activity against a panel of Gram-negative pathogens. Its novel scaffold provides a valuable starting point for the development of new antibacterial agents to combat the growing threat of antibiotic resistance. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully assess its therapeutic potential.
References
An In-depth Technical Guide to the Discovery and Synthesis of LpxC-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LpxC-IN-5, a potent, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria, making it a prime target for novel antibacterial agents.[1]
Discovery via Fragment-Based Screening
This compound was identified through a fragment-based drug discovery approach, a powerful method for identifying novel lead compounds.[2][3][4] The process began with the screening of a fragment library to identify small molecules that bind to the active site of LpxC. This was followed by structure-guided optimization to enhance potency and antibacterial activity.
The discovery workflow for this compound and its analogs involved several key stages, from initial fragment screening to the identification of a potent lead candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity [vernalis.com]
LpxC-IN-5: A Technical Guide to Target Specificity and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a pivotal, conserved zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3][4][5][6] This makes LpxC a compelling and clinically unexploited target for the development of novel antibiotics to combat multidrug-resistant Gram-negative infections.[2][5][6] LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC.[1] This document provides an in-depth technical overview of the target specificity and enzyme kinetics of LpxC inhibitors, with a specific focus on the available data for this compound, supplemented with data from other well-characterized LpxC inhibitors to provide a comprehensive understanding of this class of molecules. Detailed experimental protocols and visual representations of key pathways and workflows are included to support research and development efforts in this area.
Introduction to LpxC and Lipid A Biosynthesis
The outer membrane of Gram-negative bacteria serves as a formidable barrier, protecting the cell from environmental stressors and antibiotics.[2] A critical component of this membrane is lipopolysaccharide (LPS), with its hydrophobic anchor, Lipid A, playing an essential role in membrane integrity and bacterial viability.[2][3] The biosynthesis of Lipid A is a multi-step enzymatic pathway, with the second step, the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, being the first committed and irreversible reaction.[3][4][7] This reaction is catalyzed by LpxC.[3][4][7] Due to its essential nature and conservation across many Gram-negative species, coupled with the lack of a homologous enzyme in mammals, LpxC is a prime target for novel antibacterial agents.[7]
This compound: Target Specificity and In Vitro Activity
This compound is a potent inhibitor of LpxC with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its antibacterial activity is demonstrated by its Minimum Inhibitory Concentrations (MICs) against a panel of Gram-negative pathogens.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (LpxC) | 20 nM | [1] |
Table 2: Antibacterial Activity of this compound (MIC in µg/mL)
| Organism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC25922 | 16 | [1] |
| Pseudomonas aeruginosa | ATCC27853 | 4 | [1] |
| Klebsiella pneumoniae | ATCC13883 | 64 | [1] |
| Pseudomonas aeruginosa | 5567 | 4 | [1] |
Enzyme Kinetics of LpxC Inhibitors
Table 3: Enzyme Kinetics of Selected LpxC Inhibitors (for comparative context)
| Inhibitor | Organism (LpxC) | Kᵢ (nM) | Kᵢ* (pM) | Inhibition Type | Reference |
| LPC-233 | E. coli | 0.22 ± 0.06 | 8.9 ± 0.5 | Time-dependent, slow-binding | [8] |
| CHIR-090 | A. aeolicus | 1.0 - 1.7 | - | Two-step, slow, tight-binding | [9] |
Note: Kᵢ represents the inhibition constant for the initial encounter complex, while Kᵢ represents the inhibition constant for the more stable, high-affinity complex.*
Selectivity Profile of LpxC Inhibitors
A critical aspect of drug development is ensuring the inhibitor is highly selective for its intended target to minimize off-target effects. For instance, LPC-233, another potent LpxC inhibitor, has demonstrated high selectivity for LpxC over human metalloenzymes. At a concentration of 30 µM, LPC-233 showed no significant inhibition of a panel of human matrix metallopeptidases (MMPs) and TACE.[8] This high degree of selectivity is a promising characteristic for the development of safe and effective LpxC-targeting antibiotics.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of LpxC inhibitors.
LpxC Enzyme Inhibition Assay (Fluorescence-based)
This assay is used to determine the in vitro potency of inhibitors against the LpxC enzyme.
-
Reagents and Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.02% Brij 35
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Stopping Solution: 0.625 M Sodium Hydroxide
-
Neutralization Solution: 0.625 M Acetic Acid
-
Detection Reagent: o-phthaldialdehyde-2-mercaptoethanol solution in sodium borate buffer
-
Microplate reader (excitation 340 nm, emission 460 nm)
-
-
Procedure:
-
Add 2 µL of the inhibitor dilution in DMSO to the wells of a microplate.
-
Add 5 µL of a solution of purified LpxC in assay buffer.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 40 µL of 0.625 M sodium hydroxide.
-
Incubate for 10 minutes and then neutralize by adding 40 µL of 0.625 M acetic acid.
-
Add 120 µL of the o-phthaldialdehyde-2-mercaptoethanol solution to convert the deacetylated product into a fluorescent isoindole.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate IC50 values from the dose-response curves.
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.
-
Reagents and Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa)
-
Growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Inhibitor compound (e.g., this compound)
-
96-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.
-
Thermal Shift Assay (TSA)
TSA is used to assess the binding of an inhibitor to its target protein by measuring the change in the protein's melting temperature (Tm).
-
Reagents and Materials:
-
Purified LpxC enzyme
-
Fluorescent dye (e.g., BODIPY FL L-cystine)
-
Inhibitor compound
-
Real-time PCR instrument
-
-
Procedure:
-
Mix the purified LpxC protein with the fluorescent dye and the inhibitor compound in a suitable buffer.
-
Place the mixture in a real-time PCR instrument.
-
Apply a temperature gradient (e.g., from 20°C to 100°C).
-
As the temperature increases, the protein unfolds, exposing cysteine residues that interact with the dye, leading to an increase in fluorescence.
-
At higher temperatures, the protein aggregates, causing the fluorescence to decrease.
-
The melting temperature (Tm) is the temperature at which the fluorescence is maximal. An increase in Tm in the presence of the inhibitor indicates binding and stabilization of the protein.
-
Visualizations
Lipid A Biosynthesis Pathway and LpxC Inhibition
Caption: Lipid A biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for LpxC Inhibitor Characterization
Caption: A typical experimental workflow for the characterization of LpxC inhibitors.
Conclusion
This compound is a potent non-hydroxamate inhibitor of LpxC, a critical enzyme in the Lipid A biosynthesis pathway of Gram-negative bacteria. The available data on this compound and other inhibitors in its class underscore the potential of targeting LpxC as a promising strategy for the development of novel antibiotics. Further detailed kinetic and structural studies on the interaction of this compound with LpxC will be invaluable for the optimization of this and other LpxC inhibitors, ultimately paving the way for new therapeutic options against challenging Gram-negative infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Investigating the Role of LpxC Inhibitors in Combating Pseudomonas aeruginosa: A Technical Guide
Disclaimer: The specific compound "LpxC-IN-5" was not prominently found in the available scientific literature. Therefore, this guide will focus on well-characterized LpxC inhibitors with demonstrated activity against Pseudomonas aeruginosa, such as ACHN-975, to provide a comprehensive overview of the role of this class of inhibitors. The principles, mechanisms, and experimental methodologies described are broadly applicable to potent LpxC inhibitors targeting this pathogen.
Introduction
Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen responsible for a wide array of healthcare-associated infections, including pneumonia, urinary tract infections, and bloodstream infections.[1] Its intrinsic and acquired resistance to a multitude of antibiotics poses a significant clinical challenge, necessitating the development of novel therapeutic agents with unique mechanisms of action.[1][2] One such promising target is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC.[1][2][3]
LpxC is a crucial zinc metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[1][3][4] The integrity of the outer membrane is vital for bacterial survival, making LpxC an attractive target for the development of new antibiotics.[3] Inhibition of LpxC disrupts the formation of the outer membrane, leading to bactericidal activity.[3] This guide provides an in-depth technical overview of the investigation of LpxC inhibitors, using publicly available data on potent compounds, as a model for understanding their role in inhibiting P. aeruginosa.
Mechanism of Action: Inhibition of Lipid A Biosynthesis
The biosynthesis of lipid A is a highly conserved pathway in Gram-negative bacteria and is essential for their viability.[4][5] LpxC's role in this pathway is pivotal, as it catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[6][7] LpxC inhibitors are designed to bind to the active site of the enzyme, preventing the substrate from binding and thereby halting the downstream synthesis of lipid A.[3] This disruption of the outer membrane leads to increased permeability and ultimately cell death.[8]
In Vitro Efficacy of LpxC Inhibitors against P. aeruginosa
The in vitro activity of LpxC inhibitors against P. aeruginosa is a critical measure of their potential as therapeutic agents. This is typically assessed through the determination of the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] Potent LpxC inhibitors have demonstrated significant activity against a range of P. aeruginosa isolates, including multidrug-resistant (MDR) strains.[1][2]
| Inhibitor | P. aeruginosa Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| ACHN-975 | 100 clinical isolates | 0.06 | 0.25 | [1] |
| LPXC-516 | 100 clinical isolates | 0.5 | 2 | [1] |
| LPXC-313 | 100 clinical isolates | 0.5 | 2 | [1] |
| LPXC-289 | 100 clinical isolates | 1 | 2 | [1] |
| CHIR-090 | 4 clinical isolates | - | 0.0625 - 0.5 | [8] |
Table 1: MIC values of selected LpxC inhibitors against P. aeruginosa. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. Studies have shown that LpxC inhibitors exhibit rapid, concentration-dependent bactericidal activity against P. aeruginosa.[1]
For example, ACHN-975 and LPXC-516 demonstrated a ≥3-log10 reduction in CFU/mL within 4 hours at concentrations of 4x MIC against P. aeruginosa ATCC 27853.[1] However, regrowth was observed at 24 hours in some cases, which correlated with an increase in MIC values, suggesting the potential for resistance development.[1]
In Vivo Efficacy of LpxC Inhibitors against P. aeruginosa
The efficacy of LpxC inhibitors has also been evaluated in animal models of infection, which are crucial for assessing their therapeutic potential in a physiological setting. Murine neutropenic thigh and lung infection models are commonly used for this purpose.
Murine Neutropenic Thigh Infection Model
In a neutropenic mouse thigh infection model with P. aeruginosa ATCC 27853, ACHN-975 demonstrated dose-dependent efficacy. A single dose of 30 mg/kg resulted in a sustained reduction in bacterial burden over 24 hours, while lower doses led to regrowth of bacteria after an initial reduction.[1]
| Inhibitor | Dose (mg/kg, single) | P. aeruginosa Strain | Change in log10 CFU/thigh at 24h | Reference |
| ACHN-975 | 5 | ATCC 27853 | ~ +1.5 (regrowth) | [1] |
| ACHN-975 | 10 | ATCC 27853 | ~ 0 (static) | [1] |
| ACHN-975 | 30 | ATCC 27853 | ~ -1.5 (bactericidal) | [1] |
Table 2: Efficacy of ACHN-975 in a murine neutropenic thigh infection model.
Murine Lung Infection Model
Given that P. aeruginosa is a significant cause of respiratory infections, the murine lung infection model is particularly relevant. LPXC-516 was extensively studied in this model and showed a dose-dependent reduction in bacterial load in the lungs of infected mice.[1]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of LpxC inhibitors.
LpxC Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.
-
Reagents and Materials:
-
Purified P. aeruginosa LpxC enzyme.
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Assay buffer (e.g., 40 mM MES, pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol).[10]
-
Test inhibitor dissolved in DMSO.
-
96-well plates.
-
Detection reagent (e.g., o-phthaldialdehyde for fluorescence detection of the deacetylated product).[10]
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, substrate, and the test inhibitor dilution.
-
Initiate the reaction by adding the purified LpxC enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[10]
-
Stop the reaction by adding a quenching solution (e.g., 0.625 M sodium hydroxide).[10]
-
Add the detection reagent and measure the signal (e.g., fluorescence at 340 nm excitation/460 nm emission).[10]
-
Calculate the percent inhibition and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an inhibitor that prevents the visible growth of P. aeruginosa. The broth microdilution method is commonly used.[9]
-
Reagents and Materials:
-
P. aeruginosa isolates (e.g., ATCC 27853, clinical isolates).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test inhibitor dissolved in DMSO.
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 105 CFU/mL).
-
Prepare two-fold serial dilutions of the test inhibitor in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (no inhibitor) and negative (no bacteria) growth controls.
-
Incubate the plates at 35 ± 2°C for 16-20 hours under aerobic conditions.[9]
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the inhibitor in which there is no visible growth.
-
Murine Neutropenic Thigh Infection Model
This in vivo model assesses the efficacy of an inhibitor in reducing bacterial burden in infected mice.
-
Animals and Materials:
-
Female ICR mice (or other suitable strain).
-
Cyclophosphamide to induce neutropenia.
-
P. aeruginosa strain for infection.
-
Test inhibitor formulated for administration (e.g., subcutaneous or intravenous).
-
Saline for bacterial dilution and vehicle control.
-
-
Procedure:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
-
On the day of infection (day 0), inject a defined inoculum of P. aeruginosa (e.g., 106-107 CFU) into the thigh muscle of each mouse.
-
At a specified time post-infection (e.g., 2 hours), administer the test inhibitor at various doses. A control group should receive the vehicle.
-
At different time points post-treatment (e.g., 2, 4, 8, 24 hours), euthanize groups of mice.
-
Aseptically remove the thigh muscle, homogenize it in saline, and perform serial dilutions.
-
Plate the dilutions on appropriate agar plates to determine the number of viable bacteria (CFU/thigh).
-
Calculate the change in log10 CFU/thigh over time for each treatment group compared to the control group.
-
Conclusion
LpxC inhibitors represent a promising new class of antibiotics with a novel mechanism of action against P. aeruginosa. Their potent in vitro and in vivo activity, including against multidrug-resistant strains, highlights their potential to address the urgent need for new treatments for infections caused by this challenging pathogen. The detailed experimental protocols provided in this guide are fundamental for the continued investigation and development of these and other novel antimicrobial agents. Further research is warranted to optimize the pharmacological properties of LpxC inhibitors and to fully understand the mechanisms of potential resistance.
References
- 1. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of LpxC-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibiotics with new mechanisms of action. One promising target is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloenzyme.[1] LpxC catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that constitutes the outer membrane of most Gram-negative bacteria.[2][3][4] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death.[5] LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC, a characteristic that may offer an improved safety profile compared to hydroxamate-based inhibitors which have been associated with off-target metalloenzyme inhibition.[5][6] This document provides a comprehensive overview of the preliminary in vitro evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathway and experimental workflows.
Data Presentation
The in vitro activity of this compound has been characterized through enzymatic inhibition and antibacterial susceptibility testing. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of LpxC by this compound
| Parameter | Value | Enzyme Source |
| IC50 | 20 nM | Recombinant LpxC |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | 4 |
| Klebsiella pneumoniae ATCC 13883 | 64 |
| Pseudomonas aeruginosa 5567 | 4 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[7]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are synthesized from established methods for the evaluation of LpxC inhibitors.
LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This assay quantifies the inhibitory activity of this compound against the LpxC enzyme. A common method involves a fluorescence-based assay that detects the product of the LpxC-catalyzed reaction.[8]
Materials:
-
Purified recombinant LpxC enzyme
-
This compound (or other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Brij-35
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Detection Reagent: Fluorescamine in a suitable solvent (e.g., acetone)
-
96-well, black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Assay Reaction:
-
To each well of the microplate, add 50 µL of the diluted this compound solution.
-
Add 25 µL of the LpxC enzyme solution (pre-diluted in Assay Buffer to a final concentration of, for example, 5 nM).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution (pre-diluted in Assay Buffer to a final concentration equivalent to its Km value).
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection:
-
Stop the reaction by adding the fluorescamine solution. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
-
Incubate at room temperature for 10-15 minutes to allow for complete reaction with the detection reagent.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~390 nm excitation and ~475 nm emission for fluorescamine adducts).
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme or substrate).
-
Calculate the percent inhibition for each concentration of this compound relative to the control (DMSO-only) wells.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7]
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 13883)
-
This compound dissolved in DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in CAMHB in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Lipid A Biosynthesis Pathway and Inhibition by this compound
References
- 1. UDP-3-O-acyl-N-acetylglucosamine deacetylase(EC 3.5.1.108) - Creative Enzymes [creative-enzymes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TP0586532, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity [vernalis.com]
- 7. journals.asm.org [journals.asm.org]
- 8. A fluorescence-based homogeneous assay for measuring activity of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LpxC-IN-5 Inhibitor Screening Using a Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. A promising strategy to combat these pathogens is the inhibition of essential bacterial pathways not present in humans. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3] The absence of a homologous enzyme in mammals makes LpxC an attractive target for the development of novel antibiotics.[4][5] LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC, demonstrating significant antibacterial activity.[6]
This document provides detailed application notes and protocols for a fluorescence polarization (FP) assay designed for the high-throughput screening and characterization of LpxC inhibitors like this compound. FP is a homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescent probe (tracer).[7][8] When a small, fluorescently labeled tracer binds to a larger protein like LpxC, its tumbling rate in solution slows, resulting in a higher fluorescence polarization value. In a competitive binding assay, an unlabeled inhibitor will displace the tracer from the protein, leading to a decrease in fluorescence polarization. This principle allows for the rapid and quantitative assessment of inhibitor potency.[7]
Signaling Pathway and Inhibition Mechanism
LpxC is a key enzyme in the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane of Gram-negative bacteria. The inhibition of LpxC disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[2][5]
Caption: LpxC catalyzes a key step in the Lipid A biosynthetic pathway.
Principle of the Fluorescence Polarization Assay
The fluorescence polarization assay for LpxC inhibitor screening is a competitive binding assay. A fluorescently labeled ligand (tracer) with a known affinity for LpxC is used. When the tracer is bound to the much larger LpxC enzyme, its motion is restricted, resulting in a high fluorescence polarization signal. When an inhibitor, such as this compound, is introduced, it competes with the tracer for binding to the active site of LpxC. This displacement of the tracer leads to its faster tumbling in solution and a corresponding decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the affinity of the inhibitor for LpxC.
Caption: Principle of the competitive FP assay for LpxC inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for LpxC inhibitors.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (LpxC enzyme) | 20 nM | [6] |
| MIC (E. coli ATCC25922) | 16 µg/mL | [6] |
| MIC (P. aeruginosa ATCC27853) | 4 µg/mL | [6] |
| MIC (K. pneumoniae ATCC13883) | 64 µg/mL | [6] |
| MIC (P. aeruginosa 5567) | 4 µg/mL | [6] |
Table 2: Comparative Inhibitory Activities of Various LpxC Inhibitors
| Compound | LpxC IC50 (nM) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| L-161,240 | 50 | 0.5 | >128 | [1] |
| CHIR-090 | <1 | 0.004 | 0.5 | [1] |
| BB-78484 | 400 | 0.25 | >128 | [3] |
| BB-78485 | 160 | 0.125 | >128 | |
| LpxC-4 | ~10-100 | 0.25 | 1 |
Experimental Protocols
Materials and Reagents
-
LpxC Enzyme: Purified recombinant LpxC from the target Gram-negative species (e.g., E. coli, P. aeruginosa).
-
Fluorescent Tracer: A fluorescently labeled small molecule or peptide with known affinity for the LpxC active site.
-
This compound: or other test inhibitors.
-
Assay Buffer: e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Microplates: Black, low-binding, 384-well microplates are recommended for HTS.
-
Plate Reader: A microplate reader equipped with fluorescence polarization optics.
Experimental Workflow
Caption: General experimental workflow for the LpxC FP assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of LpxC enzyme in assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of the fluorescent tracer in a suitable solvent (e.g., DMSO) and then dilute in assay buffer. The final concentration should be at or below its Kd for LpxC.
-
Prepare a serial dilution of this compound or other test compounds in DMSO, and then dilute further in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the test compound dilution (or DMSO for controls) to the wells of the microplate.
-
Add 10 µL of the LpxC enzyme solution to all wells.
-
Mix gently and incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
Mix gently and incubate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The raw fluorescence polarization values (in millipolarization units, mP) are used to calculate the percent inhibition for each inhibitor concentration.
-
Percent Inhibition (%) = 100 x (1 - [(mPsample - mPmin) / (mPmax - mPmin)])
-
mPsample: mP value of the well with inhibitor.
-
mPmax: mP value of the control with no inhibitor (LpxC + tracer).
-
mPmin: mP value of the control with tracer only (no LpxC).
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assay Validation: Z'-Factor Calculation
The robustness and suitability of the FP assay for high-throughput screening can be assessed by calculating the Z'-factor.
-
Z' = 1 - [(3σp + 3σn) / |µp - µn|]
-
σp: Standard deviation of the positive control (e.g., no inhibitor, high mP).
-
σn: Standard deviation of the negative control (e.g., a saturating concentration of a known inhibitor, low mP).
-
µp: Mean of the positive control.
-
µn: Mean of the negative control.
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Conclusion
The fluorescence polarization assay is a robust, sensitive, and high-throughput compatible method for the screening and characterization of LpxC inhibitors. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of antibacterial drug discovery. This assay can be instrumental in identifying and optimizing novel LpxC inhibitors, such as this compound, which hold the potential to address the pressing challenge of antibiotic resistance in Gram-negative bacteria.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ubiqbio.com [ubiqbio.com]
- 3. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying LpxC-IN-5 Activity using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3] The inhibition of LpxC is a promising strategy for the development of novel antibiotics against multi-drug resistant Gram-negative pathogens.[4][5] LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC with a reported IC50 of 20 nM.[6] This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and quantitative measurement of LpxC activity and the characterization of its inhibition by compounds such as this compound.
The enzymatic reaction catalyzed by LpxC involves the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (the substrate) to produce UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine (the product) and acetate.[7][8] The LC-MS/MS method described herein allows for the direct and simultaneous quantification of both the substrate and the product, enabling accurate determination of enzyme activity and inhibition.
Signaling Pathway: Lipid A Biosynthesis (Raetz Pathway)
The biosynthesis of Lipid A, also known as the Raetz pathway, is a nine-step enzymatic process essential for the viability of most Gram-negative bacteria.[9][10][11] LpxC catalyzes the first irreversible step in this pathway, making it a critical control point.
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. ucd.ie [ucd.ie]
- 3. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. researchgate.net [researchgate.net]
- 6. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. sites.duke.edu [sites.duke.edu]
- 9. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for LpxC-IN-5 in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. The emergence of multidrug-resistant Gram-negative bacteria necessitates the development of novel therapeutic strategies. One promising target is the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), which catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts membrane integrity, leading to bacterial cell death. LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC. This document provides a detailed experimental protocol for evaluating the efficacy of this compound in a murine model of sepsis.
Introduction
Gram-negative bacteria are a significant cause of sepsis, and their outer membrane component, LPS (endotoxin), is a primary trigger of the inflammatory cascade that characterizes this condition. The enzyme LpxC is essential for the synthesis of lipid A, the hydrophobic anchor of LPS, making it an attractive target for the development of new antibiotics.[1][2] this compound is a potent inhibitor of LpxC with demonstrated antibacterial activity against a range of Gram-negative pathogens.[3] Preclinical evaluation of LpxC inhibitors in relevant animal models is a critical step in the drug development process. Murine models of sepsis, such as cecal ligation and puncture (CLP) and lipopolysaccharide (LPS) challenge, are well-established and widely used to assess the in vivo efficacy of novel anti-sepsis agents.[4][5][6] This protocol details the methodology for a murine sepsis model to investigate the therapeutic potential of this compound.
LpxC Signaling Pathway and Mechanism of Action
LpxC is a crucial enzyme in the biosynthesis of Lipid A, a key component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the integrity of this membrane, leading to bacterial cell death and a reduction in the release of pro-inflammatory LPS.
Figure 1: this compound inhibits the Lipid A biosynthetic pathway in Gram-negative bacteria.
Data Presentation
Table 1: In Vitro Activity of this compound
| Bacterial Strain | LpxC IC₅₀ (nM) | MIC (µg/mL) |
| E. coli ATCC 25922 | 20 | 16 |
| P. aeruginosa ATCC 27853 | 20 | 4 |
| K. pneumoniae ATCC 13883 | 20 | 64 |
| P. aeruginosa 5567 | 20 | 4 |
| Data is representative for a potent non-hydroxamate LpxC inhibitor.[3] |
Table 2: Representative Pharmacokinetic Parameters of an LpxC Inhibitor in CD-1 Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 10 | 30 |
| Cₘₐₓ (µg/mL) | 5.02 | 15.8 |
| AUC₀₋₂₄ (µg·h/mL) | 7.8 | 45.2 |
| T½ (hours) | 1.2 | 2.1 |
| Pharmacokinetic data for a representative LpxC inhibitor are presented.[7][8] |
Table 3: Efficacy of a Representative LpxC Inhibitor in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg, IP, q12h) | Survival Rate (%) | Bacterial Load (CFU/mL, Blood, 24h) |
| Vehicle Control | - | 10 | 1 x 10⁷ |
| LpxC Inhibitor | 10 | 60 | 5 x 10⁴ |
| LpxC Inhibitor | 30 | 90 | < 1 x 10³ |
| Efficacy data are based on studies with similar LpxC inhibitors.[7][9] |
Experimental Protocols
Two primary models for inducing sepsis in mice are described: the Cecal Ligation and Puncture (CLP) model, which mimics polymicrobial abdominal sepsis, and the Lipopolysaccharide (LPS) model, which induces a more uniform and rapid inflammatory response.
Figure 2: General experimental workflow for evaluating this compound in a murine sepsis model.
Protocol 1: Cecal Ligation and Puncture (CLP) Model
This model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human septic peritonitis.[4][6][10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 5-0 silk)
-
Needle (e.g., 21-gauge)
-
Buprenorphine for analgesia
-
Sterile saline or lactated Ringer's solution for resuscitation
-
This compound formulated in a suitable vehicle (e.g., 5% DMSO in saline)
-
Vehicle control
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse using a standardized protocol. Administer pre-operative analgesia (e.g., buprenorphine 0.05 mg/kg subcutaneously).
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecal Ligation: Exteriorize the cecum and ligate it with a 5-0 silk suture at a predetermined distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal content should be extruded.
-
Closure: Return the cecum to the abdominal cavity. Close the peritoneum and skin in two separate layers.
-
Resuscitation: Immediately after surgery, administer 0.5-1.0 mL of sterile saline or lactated Ringer's solution subcutaneously to provide fluid resuscitation.
-
Treatment: At a specified time post-CLP (e.g., 1-2 hours), administer the first dose of this compound or vehicle control via the desired route (e.g., intraperitoneal, intravenous, or oral). A representative dosing regimen could be 10-30 mg/kg every 12 hours.[7][9]
-
Post-operative Care and Monitoring: House mice individually with easy access to food and water. Monitor for survival, body weight, and clinical signs of sepsis daily for up to 7 days using a murine sepsis score.[11][12]
Protocol 2: Lipopolysaccharide (LPS) Induced Endotoxemia Model
This model provides a more controlled and reproducible induction of systemic inflammation.[5][13]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Sterile, pyrogen-free saline
-
This compound formulated in a suitable vehicle
-
Vehicle control
Procedure:
-
Preparation of LPS Solution: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration. A lethal dose (LD₅₀) in mice is typically in the range of 10-20 mg/kg, but a sublethal dose may be used to study inflammatory responses.
-
Treatment Administration: Administer this compound or vehicle control at a predetermined time before or after LPS challenge (e.g., 1 hour prior to or simultaneously with LPS).
-
LPS Challenge: Inject the LPS solution intraperitoneally (IP).
-
Monitoring: Monitor mice for survival, body temperature, and clinical signs of endotoxemia. Blood and tissue samples can be collected at various time points (e.g., 2, 6, 24 hours) post-LPS injection to assess inflammatory markers.
Endpoint Analysis
1. Survival:
-
Monitor and record survival rates for each treatment group daily for up to 7 days.
2. Clinical Sepsis Score:
-
Evaluate the clinical condition of the mice daily using a standardized murine sepsis score, which may include parameters such as appearance, level of consciousness, activity, and respiratory rate.[11][12]
3. Bacterial Load Determination:
-
At predetermined endpoints, euthanize a subset of mice and aseptically collect blood (via cardiac puncture) and peritoneal lavage fluid.
-
Homogenize organs (e.g., spleen, liver, lungs).
-
Perform serial dilutions of blood, peritoneal fluid, and tissue homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate plates at 37°C for 24 hours and count colony-forming units (CFU).[14][15]
4. Cytokine Analysis:
-
Collect blood at various time points and separate plasma.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits.[5][16][17]
5. Histopathology:
-
Harvest organs (e.g., lungs, liver, kidneys), fix in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with hematoxylin and eosin (H&E) to assess tissue injury, inflammation, and cellular infiltration.
Conclusion
This document provides a comprehensive framework for the preclinical evaluation of this compound in established murine models of sepsis. The detailed protocols for CLP- and LPS-induced sepsis, along with the described endpoint analyses, will enable researchers to thoroughly investigate the in vivo efficacy of this novel LpxC inhibitor. The data generated from these studies will be crucial for advancing the development of this compound as a potential therapeutic for Gram-negative bacterial sepsis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 3. Murine sepsis model of CLP [bio-protocol.org]
- 4. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 7. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. LPS induced Rodent Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 14. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Neonatal Murine Escherichia coli Sepsis Model Demonstrates That Adjunctive Pentoxifylline Enhances the Ratio of Anti- vs. Pro-inflammatory Cytokines in Blood and Organ Tissues [frontiersin.org]
Application Notes and Protocols for LpxC-IN-5: A Tool for Studying Lipid A Biosynthesis Regulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LpxC-IN-5, a potent and specific inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), to investigate the regulation of lipid A biosynthesis in Gram-negative bacteria. The provided protocols and data will enable researchers to effectively employ this tool in their studies.
Introduction to LpxC and Lipid A Biosynthesis
Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[1][2] The biosynthesis of lipid A is a conserved nine-step enzymatic pathway, with LpxC catalyzing the first committed and irreversible step.[3][4] This makes LpxC a critical control point in the pathway and an attractive target for the development of novel antibiotics.[3][5][6] The regulation of lipid A biosynthesis is tightly controlled, primarily through the proteolysis of LpxC by the essential membrane-bound AAA+ protease FtsH.[7][8] This regulatory mechanism ensures a balance between LPS and phospholipid biosynthesis, which share a common precursor.[7][9]
This compound: A Potent Non-Hydroxamate Inhibitor
This compound is a potent, non-hydroxamate inhibitor of LpxC with a reported IC50 of 20 nM.[10] Its non-hydroxamate nature is significant as some hydroxamate-based inhibitors have shown off-target effects. This compound exhibits antibacterial activity against a range of Gram-negative pathogens, making it a valuable chemical probe to dissect the intricacies of lipid A biosynthesis and its regulation.
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound. Researchers can use this information for experimental design and data interpretation.
| Parameter | Value | Bacterial Strain/Enzyme Source | Reference |
| IC50 | 20 nM | LpxC Enzyme Assay | [10] |
| MIC | 16 µg/mL | E. coli ATCC25922 | [10] |
| MIC | 4 µg/mL | P. aeruginosa ATCC27853 | [10] |
| MIC | 64 µg/mL | K. pneumoniae ATCC13883 | [10] |
| MIC | 4 µg/mL | P. aeruginosa 5567 | [10] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
In Vitro LpxC Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established fluorescence-based assays for LpxC activity and can be used to determine the IC50 of this compound.[3][11]
Materials:
-
Purified LpxC enzyme
-
This compound
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay buffer: 50 mM MES, pH 6.0, 0.02% Brij-35, 80 µM DTT
-
Stopping solution: 0.625 M NaOH
-
Neutralization solution: 0.625 M Acetic Acid
-
Detection reagent: o-phthaldialdehyde (OPA) reagent
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (vehicle control) to each well.
-
Add 88 µL of assay buffer containing the LpxC substrate to each well.
-
Initiate the reaction by adding 10 µL of purified LpxC enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of stopping solution.
-
Incubate for 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.
-
Neutralize the reaction by adding 40 µL of neutralization solution.
-
Add 120 µL of OPA reagent to each well to react with the deacetylated product.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the standard broth microdilution method to determine the MIC of this compound against various Gram-negative bacteria.
Materials:
-
This compound
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well clear microplates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo LpxC Degradation Assay
This protocol allows for the investigation of how this compound affects the stability of the LpxC protein within bacterial cells.[9][12]
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
This compound
-
Luria-Bertani (LB) broth
-
Chloramphenicol (protein synthesis inhibitor)
-
SDS-PAGE equipment and reagents
-
Anti-LpxC antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Grow a bacterial culture to mid-log phase (OD600 ≈ 0.5).
-
Treat the culture with this compound at a desired concentration (e.g., 1x or 2x MIC) or DMSO as a control for 15 minutes.
-
Add chloramphenicol (e.g., 100 µg/mL) to stop protein synthesis.
-
Take samples at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after chloramphenicol addition.
-
Pellet the cells by centrifugation and resuspend in SDS-PAGE sample buffer, normalizing to cell density.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Perform a Western blot using an anti-LpxC antibody to detect the levels of LpxC at each time point.
-
Quantify the band intensities to determine the half-life of LpxC in the presence and absence of this compound. Inhibition of LpxC is expected to stabilize the protein due to feedback regulation.[9]
Analysis of Lipid A Precursors by Thin-Layer Chromatography (TLC)
This protocol can be used to analyze the accumulation of lipid A precursors upon treatment with this compound.
Materials:
-
Bacterial culture
-
This compound
-
[¹⁴C]-acetate or other suitable radiolabel
-
Chloroform/methanol (2:1, v/v) for lipid extraction
-
TLC plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:water:acetic acid, 25:15:4:2, v/v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Grow a bacterial culture in the presence of a radiolabel (e.g., [¹⁴C]-acetate) to label the fatty acid chains of lipids.
-
Treat the culture with this compound or DMSO for a defined period.
-
Harvest the cells and extract the total lipids using a chloroform/methanol mixture.
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the different lipid species.
-
Dry the plate and visualize the radiolabeled lipids using a phosphorimager or by exposing it to autoradiography film.
-
Inhibition of LpxC is expected to lead to a decrease in mature lipid A and a potential accumulation of early precursors.
Visualization of Pathways and Workflows
Lipid A Biosynthesis Pathway and this compound Inhibition
Caption: The Lipid A biosynthesis pathway and the inhibitory action of this compound.
Regulation of LpxC by FtsH and the Effect of this compound
Caption: FtsH-mediated regulation of LpxC and the impact of this compound.
Experimental Workflow for Studying this compound Effects
Caption: A general experimental workflow for characterizing the effects of this compound.
By utilizing the information and protocols provided in these application notes, researchers can effectively employ this compound as a powerful tool to further elucidate the complex regulatory networks governing lipid A biosynthesis, a critical pathway for the viability of Gram-negative bacteria and a promising target for novel antibacterial therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Intricate Crosstalk Between Lipopolysaccharide, Phospholipid and Fatty Acid Metabolism in Escherichia coli Modulates Proteolysis of LpxC [frontiersin.org]
- 6. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Kill Kinetics Assay with LpxC-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2] The inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death, making it a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[3] LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC with a reported IC50 of 20 nM. It has demonstrated antibacterial activity against clinically relevant Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
These application notes provide a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal or bacteriostatic activity of this compound against Gram-negative bacteria.
Signaling Pathway
Caption: LpxC Signaling Pathway in Lipid A Biosynthesis.
Experimental Workflow
Caption: Experimental Workflow for Time-Kill Kinetics Assay.
Experimental Protocols
Materials
-
This compound (powder)
-
Gram-negative bacterial strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 13883)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile polypropylene tubes
-
Sterile micropipette tips
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator (37°C)
-
Vortex mixer
-
Spiral plater or manual plating supplies (spreaders)
-
Colony counter
Protocol
1. Preparation of Bacterial Inoculum:
-
From a fresh overnight culture plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6).
-
Dilute the bacterial culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. The exact dilution will need to be determined empirically for each bacterial strain.
2. Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound in CAMHB at concentrations corresponding to multiples of the previously determined Minimum Inhibitory Concentration (MIC) for the test organism. Recommended concentrations are 0.5x, 1x, 2x, and 4x MIC.
-
Prepare a "Growth Control" tube containing only the bacterial inoculum in CAMHB.
-
Prepare a "Vehicle Control" tube containing the bacterial inoculum and the same concentration of the solvent used to dissolve this compound as is present in the highest concentration test tube.
3. Time-Kill Assay Procedure:
-
Dispense the appropriate volumes of the this compound working solutions, growth control medium, and vehicle control medium into sterile tubes.
-
Add the prepared bacterial inoculum to each tube to achieve the final desired bacterial concentration (approximately 5 x 10^5 CFU/mL).
-
Immediately after inoculation (t=0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.[4]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Collection and Analysis:
-
Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Plot the Log10 CFU/mL versus time for each concentration of this compound and the controls.
-
Determine the activity of this compound:
Data Presentation
The results of the time-kill kinetics assay should be summarized in tables for clear comparison of the different concentrations and controls over time.
Table 1: Time-Kill Kinetics of this compound against E. coli ATCC 25922
| Time (hours) | Growth Control (Log10 CFU/mL) | Vehicle Control (Log10 CFU/mL) | This compound (0.5x MIC) (Log10 CFU/mL) | This compound (1x MIC) (Log10 CFU/mL) | This compound (2x MIC) (Log10 CFU/mL) | This compound (4x MIC) (Log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.72 | 5.71 |
| 2 | 6.85 | 6.83 | 5.10 | 4.32 | 3.85 | <2.00 |
| 4 | 8.12 | 8.09 | 4.55 | 3.15 | <2.00 | <2.00 |
| 6 | 8.95 | 8.92 | 4.20 | <2.00 | <2.00 | <2.00 |
| 8 | 9.10 | 9.08 | 4.15 | <2.00 | <2.00 | <2.00 |
| 24 | 9.50 | 9.48 | 4.30 | <2.00 | <2.00 | <2.00 |
Table 2: Log10 Reduction in CFU/mL of E. coli ATCC 25922 after 24 hours of Exposure to this compound
| Concentration | Initial Inoculum (Log10 CFU/mL) | Final CFU/mL (Log10) at 24h | Log10 Reduction | Activity |
| 0.5x MIC | 5.69 | 4.30 | 1.39 | Bacteriostatic |
| 1x MIC | 5.70 | <2.00 | >3.70 | Bactericidal |
| 2x MIC | 5.72 | <2.00 | >3.72 | Bactericidal |
| 4x MIC | 5.71 | <2.00 | >3.71 | Bactericidal |
Conclusion
This protocol provides a robust framework for evaluating the in vitro activity of this compound against Gram-negative bacteria. The time-kill kinetics assay is a critical tool for characterizing the pharmacodynamics of novel antimicrobial agents, providing essential data on the rate and extent of bacterial killing. The results obtained from this assay will aid in the preclinical assessment of this compound and inform its potential for further development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting LpxC-IN-5 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LpxC-IN-5, a potent, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous buffers alone. Direct dissolution in buffers like PBS, Tris, or HEPES will likely result in precipitation or an insoluble suspension. It is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental buffer.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is generally soluble in DMSO, allowing for the preparation of a high-concentration stock solution that can be stored at -20°C or -80°C for extended periods.
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try preparing a more dilute working solution.
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Increase the Percentage of Co-solvent: While it is advisable to keep the final concentration of organic solvents low in biological assays, a slightly higher percentage of DMSO (e.g., up to 1%) may be necessary to maintain solubility. However, always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
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Use a Different Co-solvent: While DMSO is the primary recommendation, other organic solvents like ethanol can also be used.[3] You may need to perform a small-scale solubility test to determine the best solvent for your specific experimental conditions.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, sonicate the solution for several minutes. This can help to break up any initial precipitates and facilitate dissolution.
-
Warming: Gently warming the solution to 37°C can increase the solubility of some compounds. However, be cautious with temperature-sensitive components in your buffer.
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Add a Surfactant: For in vitro assays where it is permissible, adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
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Prepare Fresh Working Solutions: Do not store dilute aqueous solutions of this compound for extended periods, as the compound may precipitate over time. Prepare fresh working solutions from your frozen DMSO stock for each experiment.
This compound Solubility and Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₂₁H₂₄N₄O₅ | MedChemExpress |
| Molecular Weight | 412.44 g/mol | MedChemExpress |
| Appearance | Crystalline solid | General knowledge |
| Aqueous Solubility | Insoluble or very poorly soluble | Inferred from hydrophobic structure |
| DMSO Solubility | Soluble (Recommended for stock solutions) | [1][2] |
| Ethanol Solubility | Likely soluble, but may be less than DMSO | General solvent properties |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Materials:
-
This compound solid
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Anhydrous, sterile-filtered DMSO
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Sterile microcentrifuge tubes or vials
-
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). d. Vortex the solution for 1-2 minutes to aid dissolution. e. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. h. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Materials:
-
This compound DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl, HEPES)
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. Vortex the stock solution briefly. c. In a sterile tube, add the desired volume of aqueous buffer. d. While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation. e. Continue vortexing for at least 30 seconds after adding the stock solution. f. If any cloudiness or precipitate is observed, sonicate the working solution for 5-10 minutes. g. Use the freshly prepared working solution in your experiment immediately. Do not store the diluted aqueous solution.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: The Lipid A biosynthesis pathway in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the enzyme LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase). LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, which is an essential component of the outer membrane of most Gram-negative bacteria.[4] By inhibiting LpxC, this compound blocks the production of lipid A, leading to disruption of the bacterial outer membrane and ultimately cell death.
Q5: Is this compound stable in DMSO stock solutions?
A5: Yes, this compound is generally stable when stored as a concentrated stock solution in anhydrous DMSO at -20°C or -80°C.[1] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles, which can degrade the compound over time.
Q6: What is the recommended final concentration of DMSO in my cell-based assays?
A6: For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5% to minimize solvent-induced cytotoxicity or off-target effects. However, the tolerance of different cell lines to DMSO can vary, so it is best to determine the optimal concentration for your specific cell type. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q7: Can I use this compound in animal studies?
A7: The use of this compound in animal studies requires careful formulation to ensure its bioavailability. Due to its poor aqueous solubility, it will likely need to be formulated in a vehicle containing co-solvents, surfactants, or other solubilizing agents. The specific formulation will depend on the route of administration and the animal model. It is recommended to consult literature on the in vivo delivery of hydrophobic small molecules for guidance.
Q8: Where can I find more information about the chemical properties of this compound?
A8: The primary source for chemical and biological information on this compound is the supplier's datasheet, such as the one provided by MedChemExpress. This datasheet includes the molecular formula, molecular weight, and some biological activity data. The original scientific literature describing the synthesis and characterization of this compound would also be a valuable resource.
References
Technical Support Center: Optimizing LpxC-IN-5 Concentration for In Vitro Experiments
Welcome to the technical support center for LpxC-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death.[2][3][4] This targeted mechanism makes it a promising agent against these pathogens.
Q2: What is the typical effective concentration range for this compound in in vitro assays?
A2: The effective concentration of this compound varies depending on the specific assay and the bacterial strain being tested. For enzymatic assays, this compound has a reported IC50 of 20 nM.[1] For antibacterial susceptibility testing (MIC assays), the concentration can range from 4 µg/mL to 64 µg/mL depending on the pathogen.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[5] Stock solutions in DMSO can generally be stored at -20°C for several weeks or at -80°C for longer periods. Avoid repeated freeze-thaw cycles.
Q4: Is this compound effective against all Gram-negative bacteria?
A4: While LpxC is highly conserved among Gram-negative bacteria, the efficacy of this compound can vary. Factors such as the expression of efflux pumps can influence the susceptibility of a particular strain.[6][7] It is recommended to determine the Minimum Inhibitory Concentration (MIC) for each bacterial strain of interest.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous media | The compound has limited aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For the final assay, dilute the stock solution in the aqueous medium with vigorous vortexing. The final DMSO concentration should be kept low (e.g., <0.5%) to maintain solubility and minimize toxicity to cells. Gentle warming to 37°C may also aid in dissolution. |
| Inconsistent or no inhibitory activity in enzyme assay | 1. Inactive enzyme. 2. Incorrect assay conditions. 3. Degradation of this compound. | 1. Ensure the LpxC enzyme is properly stored and handled to maintain activity. 2. Verify the pH, temperature, and buffer components of your assay are optimal for LpxC activity. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Higher than expected MIC values | 1. Presence of efflux pumps in the bacterial strain. 2. High inoculum density. 3. Binding of the inhibitor to components in the culture medium. | 1. Test the MIC in the presence of an efflux pump inhibitor (e.g., PAβN) to determine if efflux is a contributing factor.[6][7] 2. Ensure the bacterial inoculum is standardized according to the protocol (e.g., 5 x 10^5 CFU/mL). 3. Use standard, recommended media for MIC testing, such as Mueller-Hinton Broth. |
| Cell toxicity observed in control wells (vehicle only) | The concentration of the solvent (e.g., DMSO) is too high. | Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line or bacterial strain. Ensure the final solvent concentration in your experiment is below this toxic threshold (typically <0.5% for DMSO).[5] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 (LpxC enzyme) | 20 nM | [1] |
| MIC (E. coli ATCC25922) | 16 µg/mL | [1] |
| MIC (P. aeruginosa ATCC27853) | 4 µg/mL | [1] |
| MIC (K. pneumoniae ATCC13883) | 64 µg/mL | [1] |
| MIC (P. aeruginosa 5567) | 4 µg/mL | [1] |
Table 2: Impact of Efflux Pumps on LpxC Inhibitor Activity
| Bacterial Strain | LpxC Inhibitor | MIC (µg/mL) | MIC with Efflux Pump Inhibitor (PAβN) (µg/mL) | Fold Decrease in MIC | Reference |
| P. aeruginosa PAO1 (Wild-type) | LpxC-4 | 1 | 0.06 | 16 | [6] |
| P. aeruginosa (Resistant Isolate 1) | LpxC-4 | 8 | 0.25 | 32 | [6] |
| P. aeruginosa (Resistant Isolate 2) | LpxC-4 | 32 | 1 | 32 | [6] |
Experimental Protocols
LpxC Enzyme Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against purified LpxC enzyme.
Materials:
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Purified LpxC enzyme
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This compound
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Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
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Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
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DMSO
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96-well assay plates (black, flat-bottom for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations. Ensure the final DMSO concentration is constant across all wells.
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Add the LpxC enzyme to each well of the 96-well plate, except for the negative control wells.
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Add the diluted this compound or vehicle (assay buffer with the same final DMSO concentration) to the appropriate wells.
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Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
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Initiate the enzymatic reaction by adding the LpxC substrate to all wells.
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Monitor the reaction kinetics by measuring the fluorescence signal at appropriate excitation and emission wavelengths over time.
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Calculate the initial reaction rates for each inhibitor concentration.
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Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the MIC of this compound against Gram-negative bacteria.
Materials:
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This compound
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Bacterial strains of interest
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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DMSO
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Sterile 96-well microtiter plates
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Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
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Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
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Add the diluted bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria in CAMHB without inhibitor) and a negative control (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
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Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: this compound inhibits the LpxC enzyme, leading to Lipid A depletion and cell death.
Caption: General workflow for in vitro testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipid A - Wikipedia [en.wikipedia.org]
- 5. Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
LpxC-IN-5 Technical Support Center: Troubleshooting Long-Term Experimental Instability
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming potential instability issues encountered with the non-hydroxamate LpxC inhibitor, LpxC-IN-5, during long-term experiments. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the activity of this compound over the course of my multi-day experiment. What could be the cause?
A1: A decline in this compound activity during extended experiments is likely due to compound instability. Like many small molecule inhibitors, this compound can be susceptible to degradation under various experimental conditions, including temperature fluctuations, pH of the medium, and exposure to light or components of the culture medium. It is also known that the stability of LpxC inhibitors can be influenced by the presence of their target enzyme, LpxC. In E. coli, the LpxC enzyme is regulated by the FtsH protease, and binding of an inhibitor can protect LpxC from degradation.[1][2][3] This interaction can affect the apparent stability and concentration of the inhibitor in cellular assays.
Q2: How can I determine if my stock solution of this compound is stable?
A2: To assess the stability of your this compound stock solution, we recommend performing a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis. This involves analyzing your stock solution at an initial time point (T=0) and then at subsequent time points after storage under your typical conditions (e.g., -20°C or -80°C). A stable stock solution will show no significant decrease in the peak area of the parent compound and no appearance of new peaks that would indicate degradation products. For long-term storage, it is generally recommended to store peptides and small molecules at -20°C or -80°C in a desiccated environment.
Q3: What are the best practices for preparing and storing this compound to maximize its stability?
A3: To ensure the longevity of this compound, follow these handling and storage guidelines:
-
Storage of Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.[4] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[4]
-
Stock Solution Preparation: Prepare a concentrated stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO). One study on a different LpxC inhibitor, CHIR-090, utilized 100% DMSO for stock solutions stored at -20°C.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.
-
Storage of Stock Solutions: Store the aliquoted stock solutions at -80°C for long-term storage. For short-term use, -20°C is acceptable.
Troubleshooting Guide
Issue: Inconsistent results in long-term cell-based assays.
This could be a result of this compound degradation in the cell culture medium.
Troubleshooting Steps:
-
Assess Stability in Media: Determine the stability of this compound in your specific cell culture medium. A detailed protocol for this is provided below.
-
Optimize Dosing Schedule: If significant degradation is observed, consider a replenished dosing schedule where fresh this compound is added to the experiment at regular intervals to maintain a more constant effective concentration.
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Consider Formulation Strategies: For in vivo or complex in vitro models, formulation strategies can be employed to enhance stability.[6] This may involve the use of excipients that can protect the compound from degradation.[6] While specific formulations for this compound are not published, general strategies for improving small molecule stability can be considered.[6]
Quantitative Data Summary
While specific public data on the long-term stability of this compound under various conditions is limited, the following table provides a general framework for assessing small molecule stability, which can be applied to this compound.
| Parameter | Condition | Recommended Action | Analytical Method |
| Long-Term Storage (Lyophilized) | -20°C and -80°C, dark, desiccated | Annual re-testing of purity and identity | HPLC, Mass Spectrometry |
| Stock Solution Stability (in DMSO) | -20°C and -80°C, dark | Test at 0, 1, 3, and 6 months | HPLC |
| Working Solution Stability (in aqueous buffer/media) | 4°C, 25°C (room temp), 37°C | Test at 0, 2, 4, 8, 24, and 48 hours | HPLC, Activity Assay |
| Freeze-Thaw Stability | 3-5 cycles from -20°C/-80°C to room temp | Analyze before and after cycles | HPLC |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol is adapted from general methods for determining the stability of small molecules in experimental media.[7]
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time at a relevant experimental temperature.
Materials:
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This compound
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Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS)
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Incubator at the desired experimental temperature (e.g., 37°C)
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HPLC system with a suitable column (e.g., C18) and detector
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Appropriate mobile phases for HPLC
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Quenching solution (e.g., acetonitrile with an internal standard)
Methodology:
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Prepare a stock solution of this compound in DMSO at a known concentration.
-
Spike the cell culture medium with this compound to the final working concentration used in your experiments.
-
Immediately take a T=0 sample by transferring an aliquot of the medium containing this compound into a tube with 3-4 volumes of the quenching solution. This will stop any degradation.
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Incubate the remaining medium at the desired temperature (e.g., 37°C).
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At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots and immediately quench them as in step 3.
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Store all quenched samples at -80°C until analysis.
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Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
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Plot the percentage of the remaining this compound (relative to the T=0 sample) against time to determine the stability profile.
Visualizations
Below are diagrams to illustrate key concepts and workflows related to this compound stability.
Caption: LpxC signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Logical flow from this compound instability to experimental outcome.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
How to minimize LpxC-IN-5 degradation during storage
This technical support center provides guidance on minimizing the degradation of LpxC-IN-5 during storage and in experimental settings. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a potent, non-hydroxamate inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2] Maintaining the stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of inhibitory activity.
Q2: What are the general recommendations for storing this compound?
While specific long-term stability data for this compound is not extensively published, general best practices for storing chemical compounds of its class should be followed. It is advisable to store this compound as a dry powder in a cool, dry, and dark place. One supplier suggests that in dry powder form, the compound can be stored at 0-4°C in a sealed container.[3] For solutions, it is recommended to use them as soon as possible.[3] If storage of a solution is necessary, it should be kept at -20°C and re-examined for efficacy if stored for more than one month.[3] Repeated freeze-thaw cycles should be avoided.[3]
Q3: What are the known chemical liabilities of this compound that could lead to degradation?
This compound contains a benzamide moiety with a nitro group, which can be susceptible to certain degradation pathways:
-
Hydrolysis: Benzamides can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine.[4][5] The rate of hydrolysis can be influenced by factors such as pH and the presence of electron-withdrawing or electron-donating groups on the aromatic ring.[6][7][8]
-
Photodegradation: Nitroaromatic compounds can be sensitive to light, particularly UV radiation, which can lead to their degradation.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound activity in an experiment | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored as recommended (see FAQ 2). 2. Prepare Fresh Solutions: Always prepare fresh solutions of this compound for your experiments from a properly stored solid stock. 3. Protect from Light: Minimize exposure of the compound, both in solid form and in solution, to direct light. Use amber vials or wrap containers in aluminum foil. 4. Control pH: Avoid strongly acidic or basic conditions in your experimental buffers if possible, as this may promote hydrolysis of the benzamide group. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to partial degradation. | 1. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of the main stock solution, prepare single-use aliquots.[3] 2. Use a Validated Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for LpxC inhibitors.[12][13][14] Ensure the DMSO is of high purity and anhydrous, as water content can contribute to hydrolysis over time. 3. Perform a Quality Control Check: If you suspect degradation, you can assess the purity of your this compound stock using analytical techniques such as HPLC. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to less soluble products. | 1. Check Solubility Information: Refer to the supplier's datasheet for solubility information in different solvents. 2. Gentle Warming and Sonication: If precipitation occurs upon dissolution, gentle warming or sonication may help. However, be cautious with heating as it can accelerate degradation. 3. Use of Co-solvents: For in vivo experiments, co-solvents such as sodium carboxymethyl cellulose (CMC-Na), Tween 80, or glycerol may be necessary to maintain solubility.[3] |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
For short-term storage (up to 2 weeks), store the aliquots at 4°C.[3] For longer-term storage, store at -20°C or -80°C.[3]
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under different conditions. The exact parameters (e.g., column, mobile phase) may need to be optimized.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
Appropriate reversed-phase HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
-
Procedure:
-
Sample Preparation: Prepare samples of this compound that have been subjected to different storage conditions (e.g., different temperatures, light exposure, pH values) for various durations. Include a freshly prepared solution as a control.
-
HPLC Analysis:
-
Inject a fixed volume of each sample onto the HPLC system.
-
Run a suitable gradient of mobile phase to separate this compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak in the stressed samples to that of the control sample.
-
A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
-
Quantify the percentage of remaining this compound to assess the extent of degradation under each condition.
-
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for storing and handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dbaitalia.it [dbaitalia.it]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Mitigating Efflux Pump-Mediated Resistance to LpxC-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LpxC-IN-5. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against our Gram-negative strains. What could be the reason?
A1: Higher than expected MICs for LpxC inhibitors like this compound can often be attributed to efflux pump activity. Gram-negative bacteria, such as E. coli and P. aeruginosa, possess robust efflux pump systems that can actively transport a wide range of molecules, including antibiotics and inhibitors, out of the cell, thereby reducing their intracellular concentration and efficacy.[1] It has been demonstrated that the MICs of various LpxC inhibitors are significantly lower in efflux pump-deficient strains.[1][2] For instance, in an E. coli strain lacking the TolC outer membrane protein, a key component of the AcrAB-TolC efflux pump, the MICs for several LpxC inhibitors were 8- to 10-fold lower than in the wild-type strain.[1][2]
Q2: How can we confirm if efflux pumps are responsible for the observed resistance to this compound in our experiments?
A2: A common and effective method to investigate the role of efflux pumps is to perform MIC assays in the presence and absence of a known efflux pump inhibitor (EPI).[3][4][5] A significant reduction in the MIC of this compound in the presence of an EPI strongly suggests that the compound is a substrate for one or more efflux pumps. Phenylalanine-arginine β-naphthylamide (PAβN) is a widely used broad-spectrum EPI that has been shown to potentiate the activity of LpxC inhibitors against P. aeruginosa.[3][6]
Q3: What are the primary efflux pumps in E. coli and P. aeruginosa that could be acting on this compound?
A3: In Escherichia coli, the primary efflux pump responsible for multidrug resistance is the AcrAB-TolC system, which belongs to the Resistance-Nodulation-Division (RND) family.[7] In Pseudomonas aeruginosa, several RND-type efflux pumps are clinically significant, with MexAB-OprM being constitutively expressed and a major contributor to intrinsic resistance.[8] Other important efflux systems in P. aeruginosa include MexCD-OprJ and MexEF-OprN.[6][8] Studies have shown that the LpxC inhibitor CHIR-090 is a substrate for all three of these P. aeruginosa efflux pumps.[8]
Q4: Besides using EPIs, are there other strategies to mitigate efflux pump-mediated resistance to this compound?
A4: Yes, several strategies can be employed to counteract efflux pump activity. These include:
-
Structural modification of the inhibitor: Altering the chemical structure of this compound to reduce its affinity for the efflux pump's binding site without compromising its inhibitory effect on LpxC.
-
Down-regulation of efflux pump gene expression: Using techniques like antisense oligonucleotides or CRISPRi to reduce the expression of genes encoding for the efflux pump components.
-
Competitive inhibition: Introducing a non-toxic molecule that is also a substrate of the efflux pump to compete with this compound for transport.
Troubleshooting Guides
Problem 1: Inconsistent MIC results for this compound.
| Possible Cause | Troubleshooting Step |
| Efflux pump upregulation during the assay. | Perform checkerboard assays with an EPI like PAβN to see if the MIC of this compound is consistently lowered. |
| Variability in bacterial growth phase. | Ensure that bacterial cultures are in the mid-logarithmic growth phase for all experiments, as efflux pump expression can be growth phase-dependent. |
| Inoculum effect. | Standardize the inoculum density for all MIC assays as per CLSI guidelines. |
Problem 2: Efflux pump inhibitor (EPI) shows intrinsic antibacterial activity.
| Possible Cause | Troubleshooting Step |
| High concentration of EPI. | Determine the MIC of the EPI alone to identify the concentration at which it exhibits intrinsic activity. Use the EPI at a sub-inhibitory concentration (e.g., 1/4 or 1/8 of its MIC) in potentiation assays. |
| EPI destabilizes the outer membrane. | Perform real-time assays, such as a nitrocefin hydrolysis assay, to distinguish between efflux inhibition and outer membrane destabilization.[9] |
Quantitative Data Summary
The following tables summarize the impact of efflux pump inhibition on the activity of LpxC inhibitors against Gram-negative bacteria.
Table 1: Effect of Efflux Pump Inhibitor (PAβN) on the MIC of LpxC Inhibitor LpxC-4 (PF-5081090) against P. aeruginosa [3]
| Strain | LpxC-4 MIC (µg/mL) | LpxC-4 MIC with PAβN (µg/mL) | Fold Change in MIC |
| PAO1 | 0.25 | 0.06 | 4 |
| UC12120 | 0.5 | 0.125 | 4 |
| PA-1955 Isolate 1 | 8 | 0.25 | 32 |
| PA-1955 Isolate 2 | 4 | 0.25 | 16 |
Table 2: MICs of LpxC Inhibitors against Wild-Type and Efflux-Deficient E. coli W3110 [2]
| LpxC Inhibitor | Wild-Type MIC (µg/mL) | ΔtolC MIC (µg/mL) | Fold Change in MIC |
| CHIR-090 | 0.2 | 0.02 | 10 |
| L-161,240 | 0.2 | 0.025 | 8 |
| PF-05081090 | 0.2 | 0.02 | 10 |
| PF-04753299 | 1 | 0.1 | 10 |
| BB-78485 | 5 | 0.5 | 10 |
Experimental Protocols
Protocol 1: Determination of MIC by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: Inoculate a single colony of the test organism into cation-adjusted Mueller-Hinton Broth (CAMHB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 of 0.4-0.6). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired final concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Checkerboard Assay to Assess Synergy with an Efflux Pump Inhibitor
This assay is used to determine the synergistic effect of this compound and an EPI.
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of this compound and the EPI. Serially dilute this compound along the x-axis and the EPI along the y-axis.
-
Inoculation and Incubation: Inoculate the wells with the bacterial suspension as described in Protocol 1 and incubate.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of EPI in combination / MIC of EPI alone)
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Indifference
-
FIC Index > 4: Antagonism
-
Protocol 3: Ethidium Bromide Accumulation Assay
This fluorescence-based assay measures the activity of efflux pumps. A lower fluorescence signal indicates higher efflux activity.
-
Cell Preparation: Grow bacteria to the mid-log phase, harvest by centrifugation, and wash twice with phosphate-buffered saline (PBS). Resuspend the cells in PBS to an OD600 of 0.4.
-
Assay Setup: In a black 96-well plate, add the bacterial suspension. To test the effect of an EPI, add it to the desired final concentration.
-
Initiation of Assay: Add ethidium bromide to a final concentration of 1-2 µg/mL.
-
Fluorescence Measurement: Immediately measure the fluorescence in a plate reader (Excitation: 530 nm, Emission: 600 nm) at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: Plot fluorescence intensity against time. A significant increase in fluorescence in the presence of an EPI indicates inhibition of ethidium bromide efflux.
Visualizations
Caption: Action of this compound and its removal by an efflux pump.
Caption: Mitigation of efflux by an Efflux Pump Inhibitor (EPI).
Caption: Troubleshooting workflow for high this compound MICs.
References
- 1. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. emerypharma.com [emerypharma.com]
- 6. mdpi.com [mdpi.com]
- 7. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 8. Mechanisms Decreasing In Vitro Susceptibility to the LpxC Inhibitor CHIR-090 in the Gram-Negative Pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
LpxC-IN-5 versus CHIR-090: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and antibacterial properties of two prominent LpxC inhibitors.
In the urgent search for novel antibiotics to combat the rising threat of multidrug-resistant Gram-negative bacteria, the enzyme LpxC has emerged as a promising target. LpxC, a UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the Gram-negative outer membrane. Inhibition of LpxC disrupts the integrity of this membrane, leading to bacterial cell death.
This guide provides a comparative analysis of two significant LpxC inhibitors: LpxC-IN-5, a novel non-hydroxamate inhibitor, and CHIR-090, a well-characterized hydroxamate-based inhibitor.
Biochemical and In Vitro Activity Comparison
The following tables summarize the available quantitative data for this compound and CHIR-090. It is important to note that the data presented here are compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Parameter | This compound | CHIR-090 | Reference |
| Inhibitor Class | Non-hydroxamate | N-aroyl-L-threonine hydroxamic acid | [1][2] |
| Target Enzyme | UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) | UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) | [1][2] |
| IC₅₀ | 20 nM | Not explicitly reported as IC₅₀; Ki is the primary measure of potency. | [1] |
| Kᵢ | Not explicitly reported | 4.0 nM (for E. coli LpxC) | [2] |
| Kᵢ * | Not explicitly reported | 0.5 nM (for E. coli LpxC, representing a second, tighter binding step) | [2] |
| Inhibition Type | Not specified | Slow, tight-binding, two-step inhibitor | [2] |
Table 1: Biochemical Properties of this compound and CHIR-090. This table provides a summary of the key biochemical parameters of the two LpxC inhibitors.
| Organism | Strain | This compound MIC (µg/mL) | CHIR-090 MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 16 | - | [1] |
| Escherichia coli | W3110 | - | 0.25 | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | 4 | - | [1] |
| Pseudomonas aeruginosa | 5567 | 4 | - | [1] |
| Klebsiella pneumoniae | ATCC 13883 | 64 | - | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and CHIR-090 against various Gram-negative bacteria. MIC values indicate the minimum concentration of the inhibitor required to prevent visible growth of the bacteria. Note that direct comparison is challenging due to the use of different bacterial strains in the cited studies.
Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway
Both this compound and CHIR-090 exert their antibacterial effects by inhibiting the LpxC enzyme. This enzyme is a crucial component of the Raetz pathway, which is responsible for the synthesis of Lipid A. The inhibition of LpxC blocks the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a critical step for the subsequent reactions in the pathway. This disruption prevents the formation of Lipid A, leading to a defective outer membrane and ultimately, bacterial cell death.
References
A Head-to-Head Comparison of LpxC Inhibitors: LpxC-IN-5 vs. Hydroxamate-Based Counterparts
For researchers, scientists, and drug development professionals, the emergence of novel antibiotics targeting previously unexploited pathways in Gram-negative bacteria is a critical area of study. One of the most promising targets is UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of Lipid A, the outer membrane anchor of lipopolysaccharide (LPS).[1][2][3] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[3] This guide provides a detailed, data-driven comparison of a novel non-hydroxamate inhibitor, LpxC-IN-5, and a range of well-characterized hydroxamate-based LpxC inhibitors.
This comparison will delve into their mechanism of action, present quantitative data on their enzymatic inhibition and antibacterial activity, and provide detailed experimental protocols for the key assays cited.
Mechanism of Action: A Shared Target, Different Approaches
LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the Lipid A biosynthetic pathway.[2][4] The catalytic mechanism involves a zinc ion that activates a water molecule to facilitate the deacetylation of the substrate.[1][4]
Hydroxamate-based inhibitors have long been the mainstay of LpxC inhibitor development. Their primary mechanism involves the chelation of the active site zinc ion through their hydroxamic acid moiety.[2] This strong interaction leads to potent inhibition of the enzyme. However, concerns have been raised about the potential for off-target effects due to the non-specific chelation of other metalloenzymes in the host, as well as potential toxicity associated with the hydroxamate group itself.[5][6] One such example is ACHN-975, a hydroxamate inhibitor that entered clinical trials but was discontinued due to cardiovascular toxicity not thought to be target-related.[5][7]
This compound represents a newer class of non-hydroxamate inhibitors . These compounds are designed to inhibit LpxC without relying on a hydroxamate group for zinc chelation.[8] The development of non-hydroxamate inhibitors aims to mitigate the potential off-target toxicities associated with their hydroxamate counterparts while maintaining high potency against LpxC.[6]
Below is a diagram illustrating the central role of LpxC in the Lipid A biosynthesis pathway and the point of inhibition.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and prominent hydroxamate-based inhibitors. It is important to note that the data are compiled from various sources and may have been generated under slightly different experimental conditions.
Table 1: In Vitro Enzymatic Inhibition (IC50)
| Inhibitor | Type | Target Organism | IC50 (nM) | Reference |
| This compound | Non-hydroxamate | E. coli | 20 | [9] |
| CHIR-090 | Hydroxamate | E. coli | 4.0 | [10] |
| ACHN-975 | Hydroxamate | Enterobacteriaceae | 0.02 | [11] |
| LPC-233 | Hydroxamate | E. coli | KI* = 0.0089 | [12] |
Note: KI represents the inhibition constant for the stable enzyme-inhibitor complex for slow, tight-binding inhibitors.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Inhibitor | Type | E. coli (µg/mL) | P. aeruginosa (µg/mL) | K. pneumoniae (µg/mL) | Reference |
| This compound | Non-hydroxamate | 16 | 4 | 64 | [9] |
| CHIR-090 | Hydroxamate | 0.2 | 0.2 | - | [7] |
| ACHN-975 | Hydroxamate | MIC90 = 1 | MIC90 = 0.5 | - | [11] |
| LPC-233 | Hydroxamate | MIC50 = 0.064 | - | - | [12] |
Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Determination of IC50 Values for LpxC Inhibition
This protocol outlines a general fluorescence-based assay for determining the half-maximal inhibitory concentration (IC50) of compounds against LpxC.
Materials:
-
Purified LpxC enzyme (e.g., from E. coli)
-
Substrate: UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Test compounds (this compound, hydroxamates) dissolved in DMSO
-
Fluorescamine solution
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, purified LpxC enzyme, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., 0.1 M NaOH).
-
Add the fluorescamine solution to each well. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm, emission at 475 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
For a more detailed protocol, refer to the methods described in Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity.[13][14]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microplate.
-
Prepare two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculate each well containing the serially diluted compound with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as assessed by eye or by measuring the optical density at 600 nm.
For a detailed, standardized protocol, refer to the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) or detailed protocols available online.[9][15][16]
Concluding Remarks
The development of LpxC inhibitors represents a significant advancement in the fight against Gram-negative bacterial infections. While hydroxamate-based inhibitors have demonstrated exceptional potency, the potential for off-target effects remains a concern. The emergence of non-hydroxamate inhibitors like this compound offers a promising alternative, potentially with an improved safety profile.
The data presented in this guide highlight the potent in vitro activity of both classes of inhibitors. This compound shows respectable activity, though some hydroxamate inhibitors like ACHN-975 and LPC-233 exhibit lower IC50 and MIC values in the specific studies cited. It is crucial for researchers to consider the trade-off between potency and potential toxicity when evaluating these compounds. Further head-to-head studies under identical conditions are warranted to provide a more definitive comparison. The detailed experimental protocols provided herein should facilitate such comparative studies and aid in the continued development of this important class of antibiotics.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]
- 3. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Stucture of the LpxC deacetylase with a bound substrate-analog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity [vernalis.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. protocols.io [protocols.io]
- 16. microbe-investigations.com [microbe-investigations.com]
Validating LpxC Inhibitors: A Comparative Guide to In Vivo Efficacy Against Multidrug-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. With a dry pipeline for new antibiotics, novel targets and therapeutic agents are urgently needed. LpxC, a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), has emerged as a promising target for the development of new antibiotics against these challenging pathogens. This guide provides a comparative analysis of the in vivo efficacy of LpxC inhibitors, with a focus on LpxC-IN-5 and other notable compounds in its class, against multidrug-resistant strains.
The Promise of LpxC Inhibition: A Novel Mechanism of Action
LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase) is a zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of Lipid A.[1][2][3] Lipid A is the hydrophobic anchor of LPS, an essential component of the outer membrane of most Gram-negative bacteria.[1] By inhibiting LpxC, these compounds disrupt the integrity of the bacterial outer membrane, leading to cell death.[1] This mechanism is distinct from existing antibiotic classes, making LpxC inhibitors promising candidates for overcoming established resistance mechanisms.[1]
In Vitro Activity Profile of LpxC Inhibitors
| Compound | Organism | Strain | MIC (µg/mL) | Reference |
| This compound | E. coli | ATCC 25922 | 16 | MedChemExpress |
| P. aeruginosa | ATCC 27853 | 4 | MedChemExpress | |
| K. pneumoniae | ATCC 13883 | 64 | MedChemExpress | |
| LPC-233 | Enterobacteriaceae | ESBL-negative, carbapenemase-negative (n=151) | MIC90: 0.125 | [1] |
| Enterobacteriaceae | ESBL, carbapenemase-producing (n=42) | MIC90: 0.125 | [1] | |
| P. aeruginosa | Multidrug-resistant | MIC90: 1.0 | [1] | |
| ACHN-975 | P. aeruginosa | (n=100+) | MIC90: 0.25 | [4] |
| LPXC-516 | P. aeruginosa | (n=100+) | MIC90: 2 | [4] |
| CHIR-090 | P. aeruginosa | Various | 0.0625 - 0.5 | [5] |
In Vivo Efficacy of LpxC Inhibitors in Murine Infection Models
The true potential of a novel antibiotic lies in its efficacy within a living system. Several LpxC inhibitors have demonstrated significant in vivo activity in various murine infection models, providing strong preclinical validation for this class of compounds.
Murine Sepsis Model
The murine sepsis model is a critical tool for evaluating the systemic efficacy of an antibiotic. In a study involving a lethal infection with a multidrug-resistant strain of E. coli (NDM-1), the LpxC inhibitor LPC-233 demonstrated a dose-dependent survival benefit.
| Compound | Strain | Dosing Regimen (mg/kg, Q12H) | Survival Rate | ED50 (mg/kg/day) | Reference |
| LPC-233 | E. coli NDM-1 | 1 | Not specified | 7.2 | [1] |
| 3 | Not specified | [1] | |||
| 10 | 90% | [1] | |||
| 30 | 100% | [1] |
Neutropenic Thigh Infection Model
The neutropenic thigh model is a standard for assessing the bactericidal activity of antibiotics in a localized soft tissue infection. Studies with ACHN-975 against P. aeruginosa have shown a significant reduction in bacterial burden.
| Compound | Strain | Dose (mg/kg) | Time Point (hours) | Log10 CFU Reduction/Thigh | Reference |
| ACHN-975 | P. aeruginosa ATCC 27853 | 5 | 4 | ~2 | [4][6] |
| 10 | 4 | >3 | [4][6] | ||
| 30 | 4 | >3 | [4][6] |
Neutropenic Lung Infection Model
For pathogens that cause respiratory infections, the lung infection model is essential. LPXC-516 has been evaluated in a neutropenic mouse lung model against various P. aeruginosa isolates, including multidrug-resistant strains from cystic fibrosis patients.
| Compound | Strain | Dose (mg/kg) | Log10 CFU Reduction/Lung | Reference |
| LPXC-516 | P. aeruginosa (5 isolates, including 2 MDR) | Single subcutaneous dose | Stasis to 1-log10 kill | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key in vivo experimental protocols.
Murine Sepsis Model Protocol
-
Animal Model: Typically, female ICR or C57BL/6 mice are used.
-
Infection: Mice are infected via intraperitoneal (IP) injection with a lethal dose of a multidrug-resistant bacterial strain (e.g., E. coli NDM-1, ~3 x 10⁸ CFU).
-
Treatment: Treatment with the LpxC inhibitor or vehicle control is initiated at a specified time post-infection (e.g., 2 hours). The drug can be administered via various routes, including intravenous (IV) or intraperitoneal (IP), typically twice daily (Q12H) for a set duration (e.g., 5 days).
-
Endpoint: The primary endpoint is survival, monitored over a period that includes the treatment and a post-treatment observation phase (e.g., 10 days). The 50% effective dose (ED50) is often calculated.
Neutropenic Thigh Infection Model Protocol
-
Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).
-
Infection: A bacterial suspension (e.g., P. aeruginosa, ~10⁶ CFU) is injected into the thigh muscle.
-
Treatment: A single dose of the LpxC inhibitor or vehicle is administered at a specified time post-infection (e.g., 2 hours).
-
Endpoint: At various time points post-treatment (e.g., 2, 4, 8, 24 hours), mice are euthanized, and the infected thigh muscle is homogenized to determine the bacterial load (CFU/thigh). The reduction in bacterial count compared to the control group is the primary measure of efficacy.
Neutropenic Lung Infection Model Protocol
-
Neutropenia Induction: Similar to the thigh infection model, mice are made neutropenic using cyclophosphamide.
-
Infection: Mice are infected via intratracheal or intranasal instillation of a bacterial suspension (e.g., P. aeruginosa).
-
Treatment: The LpxC inhibitor is administered, often subcutaneously, at a defined time post-infection.
-
Endpoint: At a specified time post-treatment (e.g., 24 hours), the lungs are harvested and homogenized to quantify the bacterial burden (CFU/lung).
Visualizing the Pathway and Process
To better understand the mechanism and experimental design, the following diagrams are provided.
Caption: LpxC inhibitors block the first committed step in Lipid A biosynthesis.
Caption: A generalized workflow for preclinical in vivo efficacy studies.
Conclusion and Future Directions
The available preclinical data strongly support the continued development of LpxC inhibitors as a novel class of antibiotics to combat multidrug-resistant Gram-negative infections. Compounds like LPC-233, ACHN-975, and LPXC-516 have demonstrated potent in vivo efficacy in various infection models.
While in vitro data for this compound is available, a significant data gap exists regarding its in vivo efficacy. Further studies are warranted to evaluate the performance of this compound in relevant animal models of infection. Such data will be critical to fully assess its potential as a clinical candidate and to draw direct comparisons with other LpxC inhibitors and existing antibiotics. The promising results from analogous compounds, however, provide a strong rationale for pursuing these essential in vivo studies. The continued exploration of this novel class of antibiotics holds significant promise in the ongoing fight against antimicrobial resistance.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 3. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
LpxC-IN-5: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the LpxC inhibitor LpxC-IN-5 and its potential for cross-resistance with other antibiotic classes. By targeting UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, LpxC inhibitors represent a promising new class of antibiotics. This document summarizes available data on this compound, provides data on the synergistic effects of other non-hydroxamate LpxC inhibitors with established antibiotics, details relevant experimental protocols, and visualizes the underlying biological pathways.
Introduction to this compound
This compound is a potent, non-hydroxamate inhibitor of the LpxC enzyme, with an IC50 of 20 nM.[1] Inhibition of LpxC disrupts the synthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria, leading to bacterial cell death.[2] This mechanism of action is distinct from most currently approved antibiotics, suggesting a low probability of cross-resistance with existing drug classes.
Data Presentation: In Vitro Activity and Synergistic Effects
While specific cross-resistance studies for this compound are not yet publicly available, data from other non-hydroxamate LpxC inhibitors provide valuable insights into the potential for synergistic interactions with other antibiotics. The inhibition of LPS biosynthesis can compromise the integrity of the bacterial outer membrane, potentially increasing the susceptibility of bacteria to other antimicrobial agents.
Table 1: In Vitro Activity of this compound against Gram-Negative Pathogens
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC25922 | 16[1] |
| Pseudomonas aeruginosa ATCC27853 | 4[1] |
| Klebsiella pneumoniae ATCC13883 | 64[1] |
| Pseudomonas aeruginosa 5567 | 4[1] |
Table 2: Synergistic Activity of Non-Hydroxamate LpxC Inhibitor TP0586532 with Meropenem against Carbapenem-Resistant Enterobacteriaceae (CRE)
Data from a study on the non-hydroxamate LpxC inhibitor TP0586532.
| Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem MIC with TP0586532 (µg/mL) | Fold Decrease in MIC |
| K. pneumoniae (KPC-producing) | 64 | 2 | 32 |
| K. pneumoniae (NDM-1-producing) | 128 | 8 | 16 |
| E. coli (KPC-producing) | 32 | 1 | 32 |
Table 3: Potentiation of Antibiotic Activity by the LpxC Inhibitor PF-5081090 against Acinetobacter baumannii
Data from a study on the LpxC inhibitor PF-5081090.
| Antibiotic | MIC without PF-5081090 (mg/L) | MIC with 32 mg/L PF-5081090 (mg/L) |
| Rifampin | >32 | ≤0.03 |
| Vancomycin | >256 | 32 |
| Azithromycin | >256 | 8 |
| Imipenem | 16 | 4 |
| Amikacin | 64 | 16 |
| Ciprofloxacin | 16 | 16 |
| Tigecycline | 2 | 2 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical & Laboratory Standards Institute (CLSI) guidelines.
a. Preparation of Inoculum:
-
Select three to five well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35 ± 2 °C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile broth to match that of the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in the test broth to a final concentration of approximately 5 x 10^5 CFU/mL.
b. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.
c. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is determined by observing the presence of turbidity or a pellet at the bottom of the well.
Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining this compound with other antibiotics.
a. Plate Preparation:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis (e.g., columns 2-11) in 50 µL of broth.
-
Prepare serial two-fold dilutions of the second antibiotic along the y-axis (e.g., rows B-G) in 50 µL of broth.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Column 1 and row A should contain dilutions of the individual drugs, and the corner well (A1) should contain no drug (growth control).
b. Inoculation and Incubation:
-
Prepare and standardize the bacterial inoculum as described in the MIC protocol.
-
Inoculate each well with 100 µL of the standardized inoculum.
-
Incubate the plate under the same conditions as for the MIC assay.
c. Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Mandatory Visualizations
Lipid A Biosynthesis Pathway and the Role of LpxC
Caption: The Lipid A biosynthesis pathway in Gram-negative bacteria.
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for antibiotic cross-resistance and synergy studies.
References
Benchmarking LpxC-IN-5 Against Novel LpxC Inhibitors in Development
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of novel antibiotics with new mechanisms of action.[1] One of the most promising targets is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc metalloenzyme.[2][3] LpxC catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that forms the outer membrane of Gram-negative bacteria.[4][5] As this enzyme is highly conserved among these pathogens and absent in mammals, its inhibition is an attractive strategy for developing new antibacterial agents.[1][3]
This guide provides a comparative analysis of LpxC-IN-5, a potent non-hydroxamate LpxC inhibitor, against other novel inhibitors in development.[2] The comparison is based on available preclinical data, focusing on inhibitory potency, antibacterial activity, and structural class.
LpxC Signaling Pathway and Inhibitor Action
The LpxC enzyme is a key regulator in the biosynthesis of Lipid A. Its inhibition disrupts the integrity of the bacterial outer membrane, leading to cell death. The pathway and the point of inhibitor action are illustrated below.
Comparative Performance of LpxC Inhibitors
The efficacy of LpxC inhibitors is primarily evaluated by their 50% inhibitory concentration (IC50) against the purified LpxC enzyme and their minimum inhibitory concentration (MIC) against various Gram-negative pathogens.
Table 1: In Vitro Enzyme Inhibition (IC50)
| Inhibitor | Class | LpxC IC50 (nM) | Source Organism of LpxC |
| This compound | Non-hydroxamate | 20 | Not Specified |
| CHIR-090 | N-aroyl-L-threonine | 3.6 | P. aeruginosa |
| ACHN-975 | Hydroxamate | 0.06 | P. aeruginosa |
| LPC-233 | Hydroxamate | KI* = 0.0089 | E. coli |
| PF-5081090 | Hydroxamate | 1.1 | P. aeruginosa |
Note: KI represents the inhibition constant for the stable enzyme-inhibitor complex.[6]
Table 2: Antibacterial Activity (MIC)
| Inhibitor | E. coli (µg/mL) | P. aeruginosa (µg/mL) | K. pneumoniae (µg/mL) |
| This compound | 16 (ATCC25922) | 4 (ATCC27853 & 5567) | 64 (ATCC13883) |
| CHIR-090 | 0.0625 - 0.5 | 0.0625 - 0.5 | Not specified |
| ACHN-975 | Not specified | MIC90 = 0.25 | Not specified |
| LPC-233 | MIC90 = 0.25 | MIC90 = 0.5 | MIC90 = 0.5 |
| TP0586532 | Broad Spectrum | Broad Spectrum | Broad Spectrum |
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy of novel antimicrobial compounds.
1. LpxC Enzyme Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is determined to measure the potency of a compound against the purified LpxC enzyme.
-
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of LpxC by 50%.
-
General Protocol:
-
Purified LpxC enzyme is incubated with its substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.[7]
-
Varying concentrations of the inhibitor compound (e.g., this compound) are added to the reaction mixture.[7]
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).[7]
-
The reaction is stopped, and the amount of deacetylated product is measured, often using a fluorescence-based method involving o-phthaldialdehyde.[7]
-
IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration.[8]
-
2. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Objective: To determine the in vitro potency of an inhibitor against clinically relevant bacterial strains.
-
General Protocol:
-
A standardized inoculum of the test bacterium (e.g., P. aeruginosa ATCC27853) is prepared.[9]
-
The bacterial suspension is added to a series of wells or tubes containing serial dilutions of the inhibitor in a suitable growth medium (e.g., Mueller-Hinton broth).[9]
-
The cultures are incubated under standard conditions (e.g., 18-24 hours at 35-37°C).[8][9]
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
-
Experimental and Drug Discovery Workflow
The development of novel LpxC inhibitors follows a structured workflow from initial discovery to preclinical evaluation.
Comparative Analysis of Inhibitor Classes
LpxC inhibitors can be broadly categorized into hydroxamate and non-hydroxamate-based compounds, each with distinct characteristics.
Summary and Outlook
This compound is a potent non-hydroxamate inhibitor of LpxC with demonstrated antibacterial activity against key Gram-negative pathogens like P. aeruginosa.[2] While its enzymatic potency (IC50 of 20 nM) is less than some leading hydroxamate-based inhibitors like ACHN-975, its non-hydroxamate nature may offer a better safety profile, a significant concern that has hindered the clinical development of other LpxC inhibitors.[1][2] For instance, ACHN-975, despite its high potency, was discontinued after Phase I trials due to safety concerns.[1]
Novel inhibitors like LPC-233 show extremely high affinity (in the picomolar range) and broad-spectrum activity, setting a high bar for new candidates.[6] Concurrently, compounds like TP0586532 are being investigated for their ability to reduce LPS release, which could mitigate the inflammatory response during bacterial infection.[10]
The development of LpxC inhibitors is a dynamic field. The ideal candidate will balance high on-target potency and broad-spectrum antibacterial activity with a favorable safety profile. This compound represents an important step in the exploration of non-hydroxamate scaffolds to achieve this goal. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of these promising new agents.
References
- 1. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Research progress of LpxC inhibitor on Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. journals.asm.org [journals.asm.org]
- 10. TP0586532, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of LpxC-IN-5's Activity Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. One promising target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3] LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC, offering a potential alternative to traditional hydroxamate-based inhibitors which have been associated with off-target effects.[4] This guide provides an objective comparison of this compound's performance with other non-hydroxamate LpxC inhibitors, supported by experimental data and detailed methodologies for key in vitro validation assays.
Comparative Activity of LpxC Inhibitors
The in vitro activity of LpxC inhibitors is primarily assessed by determining their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against a panel of bacterial strains.
This compound: Potency and Spectrum
This compound demonstrates potent inhibition of the LpxC enzyme with an IC50 of 20 nM.[4] Its antibacterial activity has been evaluated against standard American Type Culture Collection (ATCC) strains, as summarized in Table 1.
| Organism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 4 |
| Klebsiella pneumoniae | ATCC 13883 | 64 |
| Pseudomonas aeruginosa | 5567 (Clinical Isolate) | 4 |
| Table 1: MIC of this compound against reference and a clinical isolate P. aeruginosa strain.[4][5] |
While data against a broad panel of clinical isolates for this compound is not publicly available, comparing its activity with other non-hydroxamate LpxC inhibitors provides valuable context for its potential clinical utility.
Comparative Analysis with other Non-Hydroxamate LpxC Inhibitors
To provide a broader perspective, the following tables summarize the activity of other recently developed non-hydroxamate LpxC inhibitors against panels of clinical isolates.
Table 2: Activity of a 2-(1S-hydroxyethyl)-imidazole derivative against Pseudomonas aeruginosa
| Inhibitor | Target Organism | MIC (µg/mL) |
| 2-(1S-hydroxyethyl)-imidazole derivative | Pseudomonas aeruginosa (clinical isolate) | 4 |
| This derivative demonstrates comparable potency to this compound against P. aeruginosa.[6] |
Table 3: Activity of TP0586532 against Carbapenem-Resistant Enterobacteriaceae (CRE) Clinical Isolates
| Inhibitor | Organism | MIC90 (µg/mL) |
| TP0586532 | Klebsiella pneumoniae (Carbapenem-Resistant) | 4 |
| TP0586532 shows significant activity against a collection of challenging carbapenem-resistant K. pneumoniae clinical isolates.[4][7][8] |
Experimental Protocols
Standardized methodologies are critical for the accurate in vitro validation of antimicrobial agents. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established practices for time-kill assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[2] The broth microdilution method is a standard procedure for determining MIC values.[9][10]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the LpxC inhibitor is prepared in broth in a 96-well microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[2]
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent, specifically its bactericidal or bacteriostatic activity over time.[11][12]
Protocol:
-
Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in fresh broth.
-
Exposure to Antimicrobial: The LpxC inhibitor is added to the bacterial culture at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antimicrobial is included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted in a suitable neutralizing buffer, and plated onto agar plates.[13]
-
Incubation and Colony Counting: The agar plates are incubated at 35-37°C for 18-24 hours, after which the number of viable colonies is counted.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[12]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro validation of an LpxC inhibitor like this compound.
Caption: Workflow for in vitro validation of LpxC inhibitors.
Signaling Pathway and Mechanism of Action
LpxC inhibitors target the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane in most Gram-negative bacteria. By inhibiting LpxC, these compounds prevent the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the first committed step in this pathway.[1][3] This disruption leads to the accumulation of toxic intermediates and ultimately compromises the integrity of the outer membrane, resulting in bacterial cell death.
Caption: LpxC's role in the Lipid A biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TP0586532, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TP0586532, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TP0586532, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [helda.helsinki.fi]
- 12. emerypharma.com [emerypharma.com]
- 13. nelsonlabs.com [nelsonlabs.com]
LpxC-IN-5: A Comparative Analysis of Selectivity for Bacterial vs. Mammalian Metalloenzymes
For Immediate Release
This guide provides a detailed comparison of the selectivity of LpxC-IN-5, a potent non-hydroxamate inhibitor of the bacterial enzyme LpxC, against its intended bacterial target versus a panel of human mammalian metalloenzymes. The data presented herein is crucial for researchers, scientists, and drug development professionals evaluating the therapeutic potential and off-target risk profile of this class of antibacterial compounds.
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is an essential zinc metalloenzyme in Gram-negative bacteria, catalyzing the first committed step in the biosynthesis of Lipid A, a critical component of the outer membrane.[1][2] Its absence in mammals makes it an attractive target for the development of novel antibiotics.[1][2] this compound is a novel, potent, non-hydroxamate inhibitor of LpxC with significant antibacterial activity.[3] A key concern in the development of metalloenzyme inhibitors is their potential for off-target binding to mammalian metalloenzymes, which can lead to toxicity.[1] This guide assesses the selectivity of the chemical series to which this compound belongs.
Quantitative Assessment of Inhibitory Activity
The inhibitory activity of a lead compound from the same 2-(1S-hydroxyethyl)-imidazole series as this compound was evaluated against bacterial LpxC and a panel of human matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in various physiological and pathological processes.
| Compound | Target Enzyme | IC50 (µM) |
| This compound (Compound 46) | P. aeruginosa LpxC | 0.02[3] |
| Lead Imidazole Compound (43) | P. aeruginosa LpxC | 0.023[1] |
| Human MMP-2 | >100[1] | |
| Human MMP-3 | >100[1] | |
| Human MMP-9 | >100[1] | |
| BB-78485 (Hydroxamate control) | Human MMP-2 | 0.02[1] |
| Human MMP-3 | 0.004[1] | |
| Human MMP-9 | 0.2[1] |
Table 1: Comparative IC50 values of LpxC inhibitors against bacterial LpxC and human MMPs.
The data clearly demonstrates that the non-hydroxamate imidazole series, represented by the lead compound 43, exhibits a high degree of selectivity for the bacterial target LpxC.[1] In stark contrast, the hydroxamate-based LpxC inhibitor, BB-78485, shows potent inhibition of human MMPs, highlighting the potential for off-target effects with this class of compounds.[1]
Experimental Protocols
LpxC Inhibition Assay (Fluorescence-based)
The inhibitory activity against LpxC is determined using a fluorescence-based assay that measures the formation of the deacetylated product.
-
Reaction Mixture: The assay is performed in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing the LpxC enzyme, the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and the test inhibitor (this compound or other compounds) at varying concentrations.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Detection: The reaction is stopped, and the deacetylated product is detected by adding a solution of o-phthaldialdehyde (OPA), which reacts with the primary amine of the product to generate a fluorescent signal.
-
Measurement: The fluorescence intensity is measured at an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mammalian Metalloproteinase (MMP) Inhibition Assay
The selectivity of the compounds is assessed against a panel of human MMPs using a similar fluorescence-based assay.
-
Enzyme Activation: Recombinant human MMPs are activated according to the manufacturer's instructions.
-
Reaction Mixture: The activated MMP enzyme is incubated with a fluorogenic MMP substrate and the test inhibitor at various concentrations in an appropriate assay buffer.
-
Incubation: The reaction is incubated at 37°C, protected from light.
-
Measurement: The cleavage of the fluorogenic substrate by the MMP results in an increase in fluorescence, which is monitored kinetically using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined, and the IC50 values are calculated by fitting the data to a dose-response curve.
Visualizing the LpxC Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated.
Caption: LpxC catalyzes a key step in the Lipid A biosynthesis pathway in Gram-negative bacteria.
Caption: Workflow for assessing the selectivity of this compound.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling LpxC-IN-5
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with LpxC-IN-5. The following procedures are designed to ensure the safe handling and disposal of this potent enzyme inhibitor.
Quantitative Data Summary
Given that this compound is a research compound, a comprehensive, publicly available Safety Data Sheet (SDS) with all physical and toxicological properties is limited. The following table summarizes the available information.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2253951-38-9[1] |
| Molecular Formula | C₂₅H₂₈N₄O₅S |
| Molecular Weight | 500.58 g/mol |
| Appearance | Solid powder |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
| IC₅₀ | 20 nM for LpxC[1] |
| Toxicological Data | Specific data not available. As a potent enzyme inhibitor, it should be handled as a potentially hazardous compound. Some LpxC inhibitors have shown cardiovascular toxicity in preclinical studies. |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended.
-
Body Protection: A lab coat must be worn. For procedures with a higher risk of aerosol generation, consider a disposable gown.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted N95 or higher-rated respirator is required. All work with the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
-
Preparation and Planning:
-
Before beginning any work, ensure that all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or biological safety cabinet is functioning correctly.
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
-
Have a spill kit readily accessible.
-
-
Weighing the Compound:
-
Perform all weighing operations of the solid this compound within a chemical fume hood or a powder containment hood.
-
Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
-
Carefully transfer the desired amount of the compound to a secondary container for dissolution.
-
-
Dissolving the Compound:
-
Add the solvent (e.g., DMSO) to the solid this compound within the fume hood.
-
Gently swirl or vortex the solution to ensure complete dissolution. Avoid vigorous shaking that could generate aerosols.
-
Cap the container tightly after the compound is fully dissolved.
-
-
Experimental Use:
-
When handling solutions of this compound, continue to work within a fume hood or biological safety cabinet.
-
Use appropriate pipetting techniques to avoid splashes and aerosol formation.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All solid waste contaminated with this compound, including weigh paper, gloves, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a designated, sealed, and clearly labeled hazardous chemical waste container.
-
Do not dispose of this compound solutions down the drain.[2]
-
-
Decontamination:
-
Decontaminate all non-disposable equipment that has come into contact with this compound. Use a suitable solvent (e.g., ethanol) to wipe down surfaces, followed by a thorough cleaning with soap and water.
-
Wipe down the work surface of the fume hood or biological safety cabinet after each use.
-
-
Waste Pickup:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.
-
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
